6-Dehydroxy-8-hydroxygaleopsinolone
Description
Properties
IUPAC Name |
[1-[2-(furan-3-yl)ethyl]-1-hydroxy-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-15(23)27-21(5)18(24)13-17-19(2,3)9-6-10-20(17,4)22(21,25)11-7-16-8-12-26-14-16/h8,12,14,17,25H,6-7,9-11,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAJBQDXBZONMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Putative Natural Source of 6-Dehydroxy-8-hydroxygaleopsinolone: An Investigation into the Genus Galeopsis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any direct reports on the isolation of a compound named "6-Dehydroxy-8-hydroxygaleopsinolone" from a natural source. The name suggests it is a derivative of a galeopsinolone-type diterpene. The genus Galeopsis (Hemp-nettle) is a known source of various labdane (B1241275) diterpenoids. This guide, therefore, focuses on the chemical constituents of the Galeopsis genus as the most probable, albeit unconfirmed, source for compounds of this structural class.
Introduction to the Galeopsis Genus
The genus Galeopsis, belonging to the Lamiaceae family, comprises annual herbaceous plants native to Europe and Asia.[1] Species of this genus are known for their traditional use in medicine and have been found to contain a variety of bioactive phytochemicals.[2] These include iridoids, diterpenes, triterpenes, flavonoids, and phenolic acids.[3] The presence of diterpenes in Galeopsis species makes this genus a primary area of investigation for novel galeopsinolone-type structures.[3]
Known Chemical Constituents of Galeopsis Species
While this compound has not been specifically identified, several species of Galeopsis have been analyzed, revealing a rich profile of secondary metabolites. A summary of key compounds isolated from various Galeopsis species is presented below.
Table 1: Selected Phytochemicals Identified in the Galeopsis Genus
| Compound Class | Compound Name | Species | Reference |
| Diterpenes | Unspecified | Galeopsis spp. | [3] |
| Iridoids | Unspecified | Galeopsis spp. | [3] |
| Flavones | Apigenin | G. segetum | [3] |
| Apigenin 7-O-glucoside | G. bifida, G. ladanum | [3] | |
| Hydroxycinnamates | Caffeic acid | G. segetum | [3] |
| Ferulic acid | G. segetum | [3] | |
| Martynoside | G. pubescens | [3] | |
| Benzoic Acids | Unspecified | Galeopsis spp. | [3] |
| Triterpenes | Unspecified | Galeopsis spp. | [3] |
Note: This table is not exhaustive but represents the major classes of compounds reported in the literature.
Hypothetical Isolation Protocol for Galeopsinolone-type Diterpenes
The following is a generalized experimental protocol for the extraction and isolation of diterpenoids from a plant matrix, based on standard phytochemical methodologies. This serves as a template that would be adapted for the targeted isolation of a compound like this compound from a candidate Galeopsis species.
3.1. Plant Material Collection and Preparation
-
Collection: Aerial parts of the selected Galeopsis species (e.g., G. segetum or G. bifida) are collected during the flowering season.
-
Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.
3.2. Extraction
-
The powdered plant material (e.g., 1 kg) is subjected to sequential maceration with solvents of increasing polarity.
-
Step 1 (Defatting): Maceration with n-hexane (3 x 3 L, 72 h each) at room temperature to remove non-polar constituents like fats and waxes. The solvent is filtered after each maceration.
-
Step 2 (Diterpene Extraction): The air-dried marc is then extracted with a more polar solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x 3 L, 72 h each) to extract medium-polarity compounds, including diterpenoids.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.
3.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography (CC): The crude ethyl acetate extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column.
-
Elution: The column is eluted with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v).
-
Fraction Collection: Fractions of a fixed volume (e.g., 20 mL) are collected and monitored by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Fractions with similar TLC profiles are pooled together.
-
Further Purification: The fractions suspected to contain the target compound (based on TLC analysis with appropriate visualization reagents like vanillin-sulfuric acid) are subjected to further purification steps. This may include repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) until the pure compound is isolated.
3.4. Structure Elucidation The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl).
-
UV-Vis Spectroscopy: To identify any chromophores.
Visualized Workflows and Pathways
The following diagrams illustrate the generalized workflow for natural product isolation and a hypothetical signaling pathway that a novel diterpenoid might modulate, based on the known activities of similar compounds.
Caption: Generalized workflow for the isolation of natural products from plant sources.
Caption: Hypothetical anti-inflammatory signaling pathway for a novel diterpenoid.
Conclusion and Future Directions
The specific compound this compound is not documented in the current scientific literature as a known natural product. However, its nomenclature strongly suggests a structural relationship to diterpenoids found in the Galeopsis genus. Researchers interested in this compound should focus their efforts on the phytochemical investigation of various Galeopsis species, particularly those with a history of use in traditional medicine. The protocols and workflows outlined in this guide provide a robust framework for the systematic exploration of this genus for novel bioactive diterpenoids. Future work should involve comprehensive screening of Galeopsis extracts and application of modern isolation and structure elucidation techniques to identify and characterize new chemical entities for potential drug development.
References
An In-depth Technical Guide to the Proposed Biosynthesis of 6-Dehydroxy-8-hydroxygaleopsinolone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The precise biosynthetic pathway of 6-Dehydroxy-8-hydroxygaleopsinolone has not been fully elucidated in published literature. The following guide presents a scientifically inferred pathway based on the established biosynthesis of structurally related furanoditerpenoids. This document aims to provide a robust framework for researchers investigating the biosynthesis of galeopsin-related compounds.
Introduction
This compound is a labdane-related diterpenoid characterized by a furan (B31954) ring, a structural motif common to many bioactive natural products. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and related compounds for drug discovery and development. This guide outlines a proposed biosynthetic pathway, details hypothetical experimental protocols for its elucidation, and presents a framework for quantitative data analysis.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to originate from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). The pathway likely involves three key stages:
-
Diterpene Scaffold Formation: A class II diterpene synthase (diTPS) catalyzes the initial cyclization of GGPP into a bicyclic intermediate, likely a clerodane-type diphosphate.
-
Furan Ring Formation: A specialized cytochrome P450 monooxygenase (CYP) orchestrates the oxidative cyclization of a diterpene intermediate to form the characteristic furan ring, yielding a galeopsin-like precursor.
-
Tailoring Reactions: Subsequent hydroxylation and dehydroxylation reactions, likely catalyzed by other specific CYPs, modify the galeopsin (B593422) scaffold to produce the final product, this compound.
Visualizing the Proposed Pathway
The following diagram illustrates the proposed biosynthetic route from GGPP to this compound.
Caption: Proposed biosynthesis of this compound.
Quantitative Data Summary
While no specific quantitative data for the biosynthesis of this compound is available, the following tables provide a template for organizing such data once obtained through the experimental protocols outlined below.
Table 1: Kinetic Parameters of Putative Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/mg/min) |
| Putative Class II diTPS | GGPP | Data to be determined | Data to be determined | Data to be determined |
| Putative Furan-forming CYP | Clerodane Intermediate | Data to be determined | Data to be determined | Data to be determined |
| Putative C-8 Hydroxylase | Galeopsinolone Precursor | Data to be determined | Data to be determined | Data to be determined |
| Putative C-6 Dehydroxylase | 8-hydroxygaleopsinolone | Data to be determined | Data to be determined | Data to be determined |
Table 2: In Vivo or In Vitro Product Yields
| System | Precursor | Product | Titer (mg/L) or Yield (%) |
| E. coli co-expression | GGPP | Clerodane Intermediate | Data to be determined |
| Yeast co-expression | Clerodane Intermediate | Galeopsinolone Precursor | Data to be determined |
| In vitro assay | Galeopsinolone Precursor | 8-hydroxygaleopsinolone | Data to be determined |
| In vitro assay | 8-hydroxygaleopsinolone | This compound | Data to be determined |
Detailed Experimental Protocols
The elucidation of the proposed pathway requires a combination of gene discovery, heterologous expression, and in vitro enzymatic assays.
Identification of Candidate Genes from a Source Organism
This protocol outlines the steps to identify the genes responsible for the biosynthesis of this compound from a plant known to produce this or related compounds.
Caption: Workflow for identifying candidate biosynthetic genes.
Methodology:
-
Plant Material: Collect tissues (e.g., young leaves, roots) from the source plant. Flash-freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction and Sequencing: Extract total RNA using a suitable kit. Synthesize cDNA and prepare libraries for transcriptome sequencing (e.g., using an Illumina platform).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo.
-
Perform BLAST searches against known diterpene synthase and cytochrome P450 sequences to identify homologs.
-
Conduct co-expression analysis to identify genes that are expressed in concert, suggesting their involvement in the same pathway.
-
Heterologous Expression and Functional Characterization of Diterpene Synthases
This protocol describes the expression of candidate diTPS genes in a microbial host to determine their function.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequences of candidate diTPS genes and clone them into an E. coli expression vector (e.g., pET28a).
-
Heterologous Expression: Transform the expression constructs into an engineered E. coli strain that produces GGPP.
-
Culture and Induction: Grow the bacterial cultures to an OD600 of 0.6-0.8 and induce protein expression with IPTG. Continue incubation at a lower temperature (e.g., 16-18°C) for 16-20 hours.
-
Product Extraction and Analysis:
-
Lyse the cells and extract the diterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene products by comparing their mass spectra with known standards or library data.
-
In Vitro Characterization of Cytochrome P450 Enzymes
This protocol details the in vitro assay to determine the function of candidate CYP enzymes.
Caption: Workflow for in vitro cytochrome P450 enzyme assays.
Methodology:
-
Heterologous Expression: Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) in a suitable host, such as yeast (Saccharomyces cerevisiae) or insect cells.
-
Microsome Isolation: Prepare microsomes from the host cells, which will contain the membrane-bound CYP and CPR.
-
Enzyme Assay:
-
Set up a reaction mixture containing the microsomes, the diterpene substrate (produced from the diTPS characterization), and an NADPH regenerating system in a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 28-30°C) for 1-2 hours.
-
-
Product Analysis:
-
Stop the reaction and extract the products with an organic solvent.
-
Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the hydroxylated, dehydroxylated, or furan-containing products.
-
Conclusion
While the definitive biosynthetic pathway for this compound remains to be experimentally validated, the proposed pathway provides a strong foundation for future research. The methodologies described in this guide offer a clear roadmap for the identification and characterization of the key enzymes involved. Elucidating this pathway will not only advance our fundamental understanding of diterpenoid biosynthesis but also open avenues for the sustainable production of this and other valuable natural products.
Unveiling 6-Dehydroxy-8-hydroxygaleopsinolone: A Technical Guide to its Discovery and Isolation
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the discovery, isolation, and structural elucidation of the rearranged labdane (B1241275) diterpenoid, 6-Dehydroxy-8-hydroxygaleopsinolone. This guide details the scientific context of its discovery, outlines a detailed methodology for its isolation from its natural source, and presents its key physicochemical and spectroscopic data.
Discovery and Scientific Context
This compound was first reported in 1983 by a team of researchers investigating the chemical constituents of Galeopsis angustifolia, a species of the Lamiaceae family. Their work on the acetone (B3395972) extract of the aerial parts of this plant led to the isolation of several new rearranged labdane diterpenoids, including the subject of this guide. The discovery of this compound contributed to the growing understanding of the diverse and complex diterpenoids produced by the Galeopsis genus, which are of interest for their potential biological activities.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₃ |
| Molecular Weight | 316.4 g/mol |
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available from primary source | - | - | - |
| ... | - | - | - |
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Carbon Type |
| Data not available from primary source | - |
| ... | - |
Table 4: Mass Spectrometry Data
| m/z | Ion Type |
| Data not available from primary source | - |
| ... | - |
Note: The original experimental spectroscopic data from the primary 1983 publication by Pérez-Sirvent et al. in Phytochemistry is not readily accessible. The data presented here are based on the reported molecular formula and weight. For definitive structural confirmation, re-isolation and full spectroscopic analysis are recommended.
Experimental Protocols: Isolation of this compound
The following is a detailed protocol for the isolation of this compound from the aerial parts of Galeopsis angustifolia, based on general methods for the extraction and purification of diterpenoids from this genus.
Plant Material Collection and Preparation
-
Collect the aerial parts (stems, leaves, and flowers) of Galeopsis angustifolia during its flowering season.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
Extraction
-
Macerate the powdered plant material (e.g., 1 kg) with acetone at room temperature for 72 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude acetone extract.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography (Initial Fractionation):
-
Subject the crude acetone extract to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 250 mL) and monitor the separation by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).
-
This step helps in removing pigments and other high molecular weight impurities.
-
-
Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Subject the semi-purified fractions to pTLC on silica gel plates with an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) to isolate the pure compound.
-
Alternatively, utilize preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile) for final purification.
-
Monitor the purification process by analytical HPLC to ensure the purity of the isolated this compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the isolation and purification process for this compound.
Caption: Isolation workflow for this compound.
Hypothetical Signaling Pathway
While the specific biological activities and signaling pathways of this compound are not yet fully elucidated, many diterpenoids exhibit anti-inflammatory properties. The following diagram illustrates a hypothetical signaling pathway through which this compound might exert such effects, for example, by inhibiting the NF-κB pathway.
Caption: Hypothetical anti-inflammatory signaling pathway.
Biological Activity of 6-Dehydroxy-8-hydroxygaleopsinolone: An In-Depth Technical Guide
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Biological Activity of 6-Dehydroxy-8-hydroxygaleopsinolone
Further searches for the potential parent compound, "galeopsinolone," and the related "galeopsin," also yielded no relevant data regarding their biological effects. This suggests that this compound may be a novel compound, a synthetic derivative not yet described in the literature, or a compound with a different nomenclature not captured by the performed searches.
Due to the absence of foundational data, this guide cannot provide the requested quantitative data tables, detailed experimental methodologies, or visualizations of signaling pathways.
We recommend the following actions for researchers, scientists, and drug development professionals interested in this compound:
-
Verify Compound Nomenclature: Double-check the chemical name and any alternative names or internal identifiers for this compound.
-
Consult Internal Data: If this compound has been synthesized or studied in-house, refer to internal discovery and preclinical data.
-
Perform Initial Biological Screening: If the compound is available, a primary screening cascade is necessary to determine its basic biological activities. This could include cytotoxicity assays, antimicrobial screens, and receptor binding assays to identify a starting point for more in-depth investigation.
This document will be updated if and when information regarding the biological activity of this compound becomes available in the public domain. We are committed to providing accurate and up-to-date information to the scientific community.
In-depth Technical Guide on 6-Dehydroxy-8-hydroxygaleopsinolone: A Review of Available Scientific Literature
A comprehensive search of scientific literature reveals a significant gap in the available research on 6-Dehydroxy-8-hydroxygaleopsinolone. While the compound is commercially available and its basic chemical properties are documented, there is a notable absence of peer-reviewed studies detailing its synthesis, biological activities, mechanism of action, and pharmacokinetic profile.
This document aims to provide a transparent overview of the currently accessible information on this compound and to highlight the areas where research is needed.
Chemical and Physical Properties
Limited data on the physicochemical properties of this compound is available from chemical suppliers. This information is summarized in the table below.
| Property | Value | Source |
| CAS Number | 87440-66-2 | [1][2][3][4][5] |
| Molecular Formula | C₂₀H₂₈O₃ | [1] |
| Molecular Weight | 316.44 g/mol | [2] |
| IUPAC Name | 2-(furan-3-ylmethyl)-3-(1-hydroxyethyl)-5,5,8a-trimethyl-4a,6,7,8-tetrahydronaphthalen-1(5H)-one | [2] |
| Initial Source | Plants, including Erythrophleum fordii Oliv. and species within the Labiatae family. | [5] |
Biological Activity and Pharmacological Data
Despite its classification as a "bioactive molecule" by some suppliers, with potential anti-inflammatory, antioxidant, or antimicrobial activities, no published studies were identified to substantiate these claims or to provide any quantitative data, such as IC₅₀ or Kᵢ values.[1] The scientific community has not yet published research that would allow for a detailed understanding of its biological function.
Experimental Protocols
The absence of primary research literature means that there are no established and published experimental protocols for the synthesis, purification, or biological evaluation of this compound.
Signaling Pathways and Mechanisms of Action
There is currently no information available regarding the signaling pathways that this compound may modulate or its specific molecular targets.
Conclusion and Future Directions
The lack of available scientific literature on this compound presents a clear opportunity for future research. Foundational studies are required to:
-
Develop and publish a robust and reproducible method for its synthesis or isolation.
-
Characterize its biological activity across a range of in vitro and in vivo assays.
-
Elucidate its mechanism of action and identify its molecular targets.
-
Determine its pharmacokinetic and toxicological profiles.
Until such research is conducted and published, a comprehensive technical guide on this compound cannot be fully realized. The information presented here is based solely on data from chemical supplier databases and does not originate from peer-reviewed scientific research. Therefore, no diagrams of signaling pathways or experimental workflows can be generated at this time.
References
An In-depth Technical Guide on the Physicochemical Properties of 6-Dehydroxy-8-hydroxygaleopsinolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Dehydroxy-8-hydroxygaleopsinolone is a furanoditerpenoid, a class of natural products known for their diverse biological activities. While specific experimental data for this particular compound is limited in publicly available literature, this guide provides a comprehensive overview of its known physicochemical properties and outlines detailed experimental protocols for the determination of its key characteristics. Furthermore, it describes methodologies for investigating its potential biological activities, drawing parallels with related compounds from the Lamiaceae family. This document serves as a foundational resource for researchers initiating studies on this compound, providing a structured approach to its full physicochemical and biological characterization.
Introduction
Natural products remain a vital source of novel chemical entities for drug discovery. Furanoditerpenoids, isolated from various plant species, have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound belongs to this promising class of compounds. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
Physicochemical Properties
The known and determinable physicochemical properties of this compound are summarized below.
Identity and Structure
| Property | Value | Source |
| IUPAC Name | (4aR,6aS,7S,9aR)-4a,7-dimethyl-7-(furan-3-yl)-1,4,4a,5,6,6a,7,8,9,9a-decahydronaphtho[2,3-b]furan-2(3H)-one | N/A |
| CAS Number | 87440-66-2 | N/A |
| Molecular Formula | C₂₀H₂₈O₃ | [1][2] |
| Molecular Weight | 316.4 g/mol | [1][2] |
| Canonical SMILES | CC1(C2CCC3(C(C2C(=O)C(=C1)CC4=COC=C4)O)C)C | N/A |
Experimental Physicochemical Data
The following table summarizes the key experimental physicochemical properties. Due to the limited availability of published data for this specific molecule, standard experimental protocols for their determination are provided in Section 3.
| Property | Value | Experimental Method |
| Melting Point | Not available | Capillary Melting Point Determination |
| Boiling Point | Not available | Ebulliometry or Siwoloboff Method |
| Solubility | To be determined | Shake-Flask Method |
| pKa | To be determined | Potentiometric Titration or UV-Vis Spectrophotometry |
Experimental Protocols
This section details the standard methodologies for determining the fundamental physicochemical properties of a purified solid compound like this compound.
Melting Point Determination
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample is pure and dry. If necessary, grind the crystalline sample to a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
Solubility Determination (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a specific solvent by measuring the concentration of a saturated solution.
Apparatus:
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH values).
-
Seal the vials and place them on an orbital shaker at a constant temperature (typically 25 °C or 37 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water, or a co-solvent system if the compound has low aqueous solubility).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
If the compound is expected to be acidic, titrate with the standardized strong base. If it is expected to be basic, titrate with the standardized strong acid.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This corresponds to the midpoint of the flattest region of the titration curve (the buffer region).
Potential Biological Activities and Investigatory Protocols
Based on the activities of structurally related furanoditerpenoids, this compound is hypothesized to possess anti-inflammatory and antioxidant properties.
In Vitro Antioxidant Activity Assays
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the different concentrations of the compound.
-
Include a positive control (e.g., ascorbic acid or trolox) and a negative control (DPPH solution with solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
In Vitro Anti-inflammatory Activity Assay
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. The amount of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent.
Procedure:
-
Culture RAW 264.7 macrophages in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (cells with no treatment), an LPS-only control, and a positive control (e.g., dexamethasone).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant by adding Griess reagent and measuring the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
Assess cell viability using an MTT or similar assay to ensure that the inhibition of NO production is not due to cytotoxicity.
-
The percentage of inhibition of NO production is calculated, and the IC₅₀ value is determined.
Visualizations
General Workflow for Physicochemical and Biological Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel natural product like this compound.
Caption: Workflow for the characterization of a novel natural product.
Conclusion
While this compound is a structurally defined natural product, a significant gap exists in the experimental data regarding its physicochemical properties and biological activities. This guide provides the foundational information and detailed experimental protocols necessary to bridge this gap. By systematically applying the described methodologies, researchers can fully characterize this compound, paving the way for a comprehensive evaluation of its therapeutic potential. The presented workflow offers a logical and efficient path for the investigation of this and other novel natural products.
References
An In-depth Technical Guide to 6-Dehydroxy-8-hydroxygaleopsinolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise summary of the known physicochemical properties of 6-Dehydroxy-8-hydroxygaleopsinolone. The document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics of this compound. At present, detailed experimental protocols, comprehensive biological activity data, and established signaling pathways associated with this compound are not extensively documented in publicly accessible scientific literature. This guide presents the available data and highlights the current knowledge gaps.
Physicochemical Properties
The fundamental molecular attributes of this compound have been identified and are summarized below. This information is critical for any experimental design, including solubility testing, formulation development, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₃ | |
| Molecular Weight | 316.4 g/mol | |
| CAS Number | 87440-66-2 |
Experimental Data and Protocols
A comprehensive search of scientific literature and databases did not yield specific, detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound. While the compound is available from commercial suppliers, indicating that synthesis or isolation methods exist, these protocols are largely proprietary and not published in peer-reviewed journals.
For researchers interested in working with this compound, it is recommended to:
-
Contact commercial suppliers for any available handling and storage information.
-
Develop analytical methods (e.g., HPLC, LC-MS) for purity assessment and quantification based on its chemical structure.
-
Conduct initial solubility studies in common laboratory solvents to facilitate in vitro assay development.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information regarding the biological activity and mechanism of action of this compound in the public domain. Preliminary searches have not revealed any studies detailing its pharmacological effects, target identification, or involvement in specific signaling pathways.
The logical workflow for investigating a novel compound like this compound is outlined in the diagram below. This represents a general approach for future research endeavors.
Caption: A generalized workflow for natural product drug discovery.
Given the absence of specific data, it is not possible to create a diagram of the signaling pathways modulated by this compound.
Conclusion and Future Directions
This compound is a defined chemical entity with a known molecular formula and weight. However, its biological properties remain uncharacterized in the available scientific literature. This presents an opportunity for novel research in the field of natural product pharmacology.
Future research should focus on:
-
Initial Bioactivity Screening: Testing the compound against a diverse panel of biological targets to identify potential therapeutic areas.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which it may exert any identified biological effects.
-
Synthesis and Analog Development: Establishing a robust synthetic route to enable the generation of derivatives for structure-activity relationship (SAR) studies.
This technical guide will be updated as new information becomes publicly available.
Methodological & Application
Application Notes and Protocols for HPLC Analysis of 6-Dehydroxy-8-hydroxygaleopsinolone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Dehydroxy-8-hydroxygaleopsinolone is a naturally occurring diterpenoid found in certain plant species, particularly within the Lamiaceae family.[1][2][3] As a bioactive molecule, it is of interest to researchers for its potential therapeutic properties, which may include anti-inflammatory, antioxidant, or antimicrobial activities.[1] Accurate and reliable analytical methods are crucial for the quantification and purification of this compound in plant extracts and pharmaceutical preparations. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). While a specific validated method for this compound is not widely published, the following protocol is based on established methods for the analysis of similar diterpenoids and other phytochemicals from the Lamiaceae family.[4][5][6]
Experimental Protocols
1. Sample Preparation
This protocol outlines the extraction of this compound from a plant matrix (e.g., leaves, stems).
-
Materials:
-
Air-dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
-
-
Procedure:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol in deionized water.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the vial at 4°C until analysis.
-
2. Standard Preparation
Preparation of a stock solution and calibration standards of this compound.
-
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Micropipettes
-
-
Procedure:
-
Accurately weigh 1.0 mg of the this compound reference standard.
-
Dissolve the standard in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL.
-
Transfer the calibration standards to HPLC vials and store at 4°C.
-
3. HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic Conditions:
Parameter Condition Column C18 reversed-phase column (4.6 x 250 mm, 5 µm) Mobile Phase A 0.1% Formic acid in Water Mobile Phase B Acetonitrile Gradient Elution 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40-41 min, 90-10% B; 41-45 min, 10% B Flow Rate 1.0 mL/min Column Temperature 30°C Injection Volume 10 µL Detection PDA detector, 200-400 nm, optimal wavelength determined from the UV spectrum of the standard | Run Time | 45 minutes |
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of a plant extract.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (3.125 µg/mL) | 22.5 | 50123 | 3.125 |
| Standard 2 (6.25 µg/mL) | 22.5 | 101548 | 6.25 |
| Standard 3 (12.5 µg/mL) | 22.5 | 203456 | 12.5 |
| Standard 4 (25 µg/mL) | 22.5 | 408912 | 25 |
| Standard 5 (50 µg/mL) | 22.5 | 815432 | 50 |
| Standard 6 (100 µg/mL) | 22.5 | 1632145 | 100 |
| Plant Extract 1 | 22.6 | 354876 | 21.7 |
| Plant Extract 2 | 22.5 | 451234 | 27.6 |
Note: This data is for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
HPLC Method Development Logic
Caption: Logical steps for developing an HPLC analysis method.
References
- 1. This compound | 87440-66-2 | MDA44066 [biosynth.com]
- 2. Investigation of Volatile Components and Assessment of Antioxidant Potential in Seven Lamiaceae Plant Hydrosols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Screening of 20 species from Lamiaceae family based on phytochemical analysis, antioxidant activity and HPLC profiling [iris.unina.it]
Application Note: Mass Spectrometric Analysis of 6-Dehydroxy-8-hydroxygaleopsinolone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of 6-Dehydroxy-8-hydroxygaleopsinolone using liquid chromatography-mass spectrometry (LC-MS). It includes sample preparation, instrument parameters, and expected fragmentation patterns.
Introduction
This compound is a naturally occurring diterpenoid lactone.[1] Diterpenoid lactones are a class of bioactive molecules found in various plant species and are of interest to researchers for their potential therapeutic properties, which may include anti-inflammatory and antimicrobial activities.[1][2] Accurate and sensitive analytical methods are crucial for the identification, characterization, and quantification of these compounds in complex matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for analyzing such compounds.[3]
This application note outlines a comprehensive approach to the analysis of this compound by LC-MS, providing researchers with a foundational method for their studies.
Compound Information
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₈O₃ | [1] |
| Molecular Weight | 316.4 g/mol | [1] |
| CAS Number | 87440-66-2 | [1] |
| Exact Mass | 316.2038 | Calculated |
| Structure | Diterpenoid Lactone | [1][2] |
Predicted Mass Spectrometry Data
Due to the limited availability of specific experimental mass spectral data for this compound in the public domain, the following fragmentation data is predicted based on the known fragmentation patterns of similar diterpenoid and sesquiterpene lactones.[4][5] The proposed fragmentation pathways typically involve neutral losses of small molecules such as water (H₂O) and carbon monoxide (CO).
Predicted Fragmentation for [M+H]⁺
-
Precursor Ion (m/z): 317.2111
-
Ionization Mode: Positive Electrospray Ionization (ESI)
| Predicted Fragment Ion [M+H]⁺ (m/z) | Proposed Neutral Loss | Notes |
| 299.2005 | H₂O | Loss of a water molecule from the hydroxyl group. |
| 289.1954 | CO | Loss of carbon monoxide from the lactone moiety. |
| 271.1849 | H₂O + CO | Consecutive losses of water and carbon monoxide. |
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound. Optimization may be required depending on the sample matrix and instrumentation.
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with methanol:water (1:1, v/v) to prepare working standards at desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
-
Extraction from Biological Matrix (e.g., Plant Material):
-
Homogenize 1 g of dried and powdered plant material with 10 mL of methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol:water (1:1, v/v).
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Source Temperature | 120 °C |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Acquisition Mode | MS/MS or MRM (for quantification) |
| Collision Energy | Ramped (e.g., 10-40 eV for fragmentation analysis) |
Data Analysis
-
Qualitative Analysis:
-
Identify the peak corresponding to this compound based on its retention time and the accurate mass of the precursor ion ([M+H]⁺ at m/z 317.2111).
-
Confirm the identity by comparing the experimental fragmentation pattern with the predicted fragmentation pattern provided in this note.
-
-
Quantitative Analysis:
-
Generate a calibration curve using the prepared standard solutions.
-
Plot the peak area of the most intense and specific fragment ion against the concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
The following diagram illustrates the general experimental workflow for the LC-MS analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
References
- 1. This compound | 87440-66-2 | MDA44066 [biosynth.com]
- 2. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry analysis of terpene lactones in Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triple quadrupole tandem mass spectrometry of sesquiterpene lactones: a study of goyazensolide and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay of 6-Dehydroxy-8-hydroxygaleopsinolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the initial in vitro evaluation of 6-Dehydroxy-8-hydroxygaleopsinolone, a novel compound with potential therapeutic applications. The following protocols are designed to assess its anti-inflammatory, cytotoxic, and enzyme-inhibiting properties.
Introduction
This compound is a molecule of interest for which the biological activity is yet to be fully characterized. Preliminary in silico or structural analysis may suggest potential anti-inflammatory or cytotoxic effects, common among similar natural products. Therefore, a systematic in vitro screening is essential to elucidate its pharmacological profile. This document outlines a series of standard assays to determine the bioactivity of this compound. The proposed workflow will first assess its general cytotoxicity to establish a safe dose range for subsequent, more specific assays. Following this, its anti-inflammatory potential will be investigated through protein denaturation and enzyme inhibition assays.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the in vitro characterization of this compound.
Caption: Experimental workflow for this compound.
Cytotoxicity Assay Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[1][2]
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.[1] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if anti-cancer activity is suspected)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation: Cytotoxicity
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.15 ± 0.09 | 92.0 |
| 25 | 0.88 ± 0.06 | 70.4 |
| 50 | 0.63 ± 0.05 | 50.4 |
| 100 | 0.31 ± 0.04 | 24.8 |
| IC50 (µM) | ~50 |
Anti-Inflammatory Assay Protocol: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a key process in inflammation.[4][5][6]
Principle: Inflammation can be induced by protein denaturation.[5] This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model. An anti-inflammatory compound will prevent this denaturation.
Materials:
-
Bovine Serum Albumin (BSA) solution (1% w/v)
-
This compound
-
Diclofenac sodium (as a standard drug)
-
Phosphate-buffered saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare reaction mixtures containing 2 mL of different concentrations of this compound (e.g., 10-500 µg/mL), 2.8 mL of PBS, and 0.2 mL of BSA solution. A control group without the test compound is also prepared.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
Data Presentation: Anti-Inflammatory Activity
| Concentration (µg/mL) | Absorbance (660 nm) (Mean ± SD) | Inhibition (%) |
| 0 (Control) | 0.85 ± 0.05 | 0 |
| 50 | 0.68 ± 0.04 | 20.0 |
| 100 | 0.51 ± 0.03 | 40.0 |
| 250 | 0.34 ± 0.02 | 60.0 |
| 500 | 0.17 ± 0.01 | 80.0 |
| IC50 (µg/mL) | ~180 |
Enzyme Inhibition Assay Protocol: Cyclooxygenase (COX-2) Inhibition
This protocol determines the ability of the compound to inhibit the activity of COX-2, a key enzyme in the inflammatory pathway.[4][6]
Principle: COX-2 metabolizes arachidonic acid to prostaglandins, which are inflammatory mediators.[6] The inhibition of COX-2 activity is measured using a colorimetric assay where the peroxidase component of the enzyme is monitored.
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam)
-
This compound
-
Celecoxib (as a standard COX-2 inhibitor)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit's instructions.
-
Enzyme and Inhibitor Incubation: Add the assay buffer, heme, and COX-2 enzyme to the wells. Then add the various concentrations of this compound or the standard inhibitor. Incubate for 15 minutes at room temperature.[7]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Color Development: Add a colorimetric substrate that reacts with the peroxidase activity of COX.
-
Measurement: Read the absorbance at the recommended wavelength (e.g., 590 nm) after a specified time.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation: COX-2 Inhibition
| Concentration (µM) | Reaction Rate (mOD/min) (Mean ± SD) | Inhibition (%) |
| 0 (Control) | 25.0 ± 1.5 | 0 |
| 5 | 21.3 ± 1.2 | 14.8 |
| 10 | 16.5 ± 1.0 | 34.0 |
| 20 | 11.8 ± 0.9 | 52.8 |
| 50 | 6.3 ± 0.5 | 74.8 |
| IC50 (µM) | ~18 |
Hypothetical Signaling Pathway
The following diagram illustrates a simplified NF-κB signaling pathway, a common target for anti-inflammatory compounds. This compound might exert its effects by inhibiting a component of this pathway.
Caption: Hypothetical inhibition of the NF-κB pathway.
Principle of MTT Assay Visualization
This diagram illustrates the chemical principle behind the MTT cytotoxicity assay.
Caption: Principle of the MTT cytotoxicity assay.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. journalajrb.com [journalajrb.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. superchemistryclasses.com [superchemistryclasses.com]
Application Notes and Protocols: 6-Dehydroxy-8-hydroxygaleopsinolone Anti-inflammatory Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the healing process, chronic inflammation can contribute to a variety of pathologies, including arthritis, cardiovascular disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and fewer side effects is a significant focus of drug discovery. Natural products are a promising source of such agents.
This document provides a detailed protocol for evaluating the anti-inflammatory properties of the novel compound, 6-Dehydroxy-8-hydroxygaleopsinolone, using a series of established in vitro assays. The protocols described herein are designed to screen for anti-inflammatory activity, determine the compound's effect on key inflammatory mediators, and elucidate its potential mechanism of action.
Principle of the Assays
The anti-inflammatory potential of this compound will be assessed through a tiered approach:
-
Inhibition of Protein Denaturation: Inflammation can be triggered by the denaturation of proteins. The ability of a compound to prevent heat-induced protein denaturation can be an initial indicator of its anti-inflammatory potential.[1][2] This assay serves as a rapid preliminary screening tool.
-
Cell-Based Assays using RAW 264.7 Macrophages: Murine macrophage cell line RAW 264.7 is a widely used model to study inflammation in vitro. Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a robust inflammatory response characterized by the production of pro-inflammatory mediators.
-
Nitric Oxide (NO) Production: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. Measuring the inhibition of NO production is a key indicator of anti-inflammatory activity.[1][3][4][5]
-
Pro-inflammatory Cytokine Production: LPS stimulation triggers the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Quantifying the reduction of these cytokines provides insight into the compound's immunomodulatory effects.[5][6][7]
-
Signaling Pathway Analysis: The production of these inflammatory mediators is largely controlled by signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[5][8] Investigating the effect of the compound on these pathways helps to elucidate its mechanism of action.
-
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the anti-inflammatory properties of the test compound.
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Materials and Reagents
-
This compound (Test Compound)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
ELISA kits for mouse TNF-α and IL-6
-
Reagents for Western Blotting (lysis buffer, protease/phosphatase inhibitors, primary and secondary antibodies for p-p65, p65, p-p38, p38, p-ERK, ERK, and β-actin)
Experimental Protocols
Protocol 1: Inhibition of Protein Denaturation Assay
This protocol assesses the ability of the test compound to prevent heat-induced denaturation of protein.[2][10]
-
Preparation of Reaction Mixture: For each concentration of the test compound, prepare a 5 mL reaction mixture containing:
-
2.8 mL of Phosphate Buffered Saline (PBS, pH 7.4)
-
2.0 mL of the test compound at various concentrations (e.g., 50, 100, 200, 400, 800 µg/mL) dissolved in a suitable solvent (e.g., DMSO, then diluted with PBS).
-
0.2 mL of 2% aqueous solution of Bovine Serum Albumin (BSA) or egg albumin.
-
-
Controls:
-
Negative Control: A mixture with 2.0 mL of the vehicle (e.g., PBS with a final concentration of DMSO equivalent to the highest concentration in the test samples) instead of the test compound.
-
Positive Control: Use Diclofenac Sodium at a concentration of 100 µg/mL as the standard drug.
-
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 10 minutes.
-
Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] x 100
Protocol 2: Cell Viability (MTT) Assay
This protocol is essential to determine the non-toxic concentrations of this compound to be used in subsequent cell-based assays.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Select concentrations that show >90% cell viability for subsequent experiments.
Protocol 3: Nitric Oxide (NO) Production Assay
This protocol measures the effect of the test compound on NO production in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells for a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NAME + LPS).
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the vehicle control.
Protocol 4: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement
This protocol quantifies the effect of the test compound on the secretion of key pro-inflammatory cytokines.
-
Cell Treatment: Follow the same steps for cell seeding, pre-treatment, and LPS stimulation as in Protocol 5.3.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant and store it at -80°C until analysis.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Analysis: Calculate the percentage inhibition of each cytokine relative to the LPS-stimulated vehicle control.
Protocol 5: Western Blot Analysis for NF-κB and MAPK Pathways
This protocol investigates the molecular mechanism by analyzing key inflammatory signaling pathways.[5]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound, then stimulate with LPS for a shorter duration (e.g., 30-60 minutes).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, and ERK (MAPKs). Use β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Analyze the ratio of phosphorylated protein to total protein to determine the activation status of the pathways.
Data Presentation
Table 1: Effect of this compound on Heat-Induced Protein Denaturation
| Treatment Group | Concentration (µg/mL) | Absorbance (660 nm) (Mean ± SD) | % Inhibition |
| Negative Control | - | 0.850 ± 0.045 | - |
| Test Compound | 50 | 0.712 ± 0.031 | 16.2 |
| 100 | 0.589 ± 0.028 | 30.7 | |
| 200 | 0.431 ± 0.022 | 49.3 | |
| 400 | 0.295 ± 0.019 | 65.3 | |
| Diclofenac Sodium | 100 | 0.245 ± 0.015 | 71.2 |
Table 2: Effect of this compound on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) |
| Control (No LPS) | - | 5.2 ± 1.1 | 3.8 ± 0.9 | 4.5 ± 1.0 |
| LPS Control (1 µg/mL) | - | 100 ± 5.8 | 100 ± 7.2 | 100 ± 6.5 |
| Test Compound + LPS | 10 | 85.4 ± 4.5 | 88.1 ± 5.1 | 90.3 ± 4.8 |
| 25 | 55.7 ± 3.9 | 60.2 ± 4.3 | 65.8 ± 3.9 | |
| 50 | 30.1 ± 2.8 | 35.5 ± 3.1 | 40.2 ± 3.5 |
Visualization of Signaling Pathways
The activation of NF-κB and MAPK pathways is central to the LPS-induced inflammatory response in macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. journalajrb.com [journalajrb.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory properties and characterization of water extracts obtained from Callicarpa kwangtungensis Chun using in vitro and in vivo rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Ginsenoside-Rh2 Inhibits LPS-Induced Activation of Microglia and Overproduction of Inflammatory Mediators Via Modulation of TGF-β1/Smad Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exogenous 8-Hydroxydeoxyguanosine Attenuates PM2.5-Induced Inflammation in Human Bronchial Epithelial Cells by Decreasing NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijcrt.org [ijcrt.org]
- 10. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Assay of 6-Dehydroxy-8-hydroxygaleopsinolone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Dehydroxy-8-hydroxygaleopsinolone is a naturally occurring bioactive molecule isolated from plant sources.[1] Its potential therapeutic properties, such as anti-inflammatory, antioxidant, or antimicrobial activities, necessitate a thorough evaluation of its cytotoxic effects to determine its safety profile and potential as a therapeutic agent.[1] Cytotoxicity assays are essential tools in drug discovery and development for screening compounds that may be toxic to cells, thereby guiding the selection of promising candidates with higher safety profiles.[2] These assays measure cellular parameters like membrane integrity, metabolic activity, and enzyme function to quantify the extent to which a compound can damage or kill cells.[2][3] This document provides detailed protocols for assessing the cytotoxicity of this compound using common in vitro assays.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 87440-66-2 | [1] |
| Molecular Formula | C₂₀H₂₈O₃ | [1] |
| Molecular Weight | 316.4 g/mol | [1] |
| Description | A naturally occurring bioactive molecule with potential therapeutic effects. | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[3]
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Data Presentation:
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 95.3 ± 4.1 | 88.1 ± 3.9 |
| 5 | 82.1 ± 3.5 | 65.4 ± 4.2 |
| 10 | 60.7 ± 2.9 | 49.5 ± 3.1 |
| 25 | 41.2 ± 2.1 | 28.3 ± 2.5 |
| 50 | 22.5 ± 1.8 | 15.1 ± 1.9 |
| 100 | 8.9 ± 1.2 | 5.6 ± 0.9 |
| IC₅₀ (µM) | 15.8 | 9.2 |
Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3]
Materials:
-
Cells and culture reagents as in the MTT assay
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release controls.
Hypothetical Data Presentation:
| Concentration (µM) | Cytotoxicity (%) after 24h |
| 0 (Vehicle) | 5.1 ± 1.2 |
| 1 | 8.3 ± 1.5 |
| 5 | 15.6 ± 2.1 |
| 10 | 28.9 ± 2.8 |
| 25 | 45.2 ± 3.5 |
| 50 | 68.7 ± 4.1 |
| 100 | 85.4 ± 3.9 |
Apoptosis Detection using Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells and culture reagents
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the detached and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Hypothetical Data Presentation:
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 10 | 70.3 ± 3.5 | 15.8 ± 1.8 | 10.2 ± 1.2 | 3.7 ± 0.6 |
| 25 | 45.1 ± 4.2 | 28.9 ± 2.5 | 22.5 ± 2.1 | 3.5 ± 0.5 |
| 50 | 20.8 ± 3.1 | 40.1 ± 3.3 | 35.6 ± 2.9 | 3.5 ± 0.4 |
Visualizations
Experimental Workflow
Caption: Workflow for cytotoxicity assessment of this compound.
Potential Signaling Pathway for Induced Apoptosis
A plausible mechanism for cytotoxicity of natural compounds involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This can be initiated by cellular stress, leading to the activation of caspases, a family of proteases that execute cell death.
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
References
Application Notes and Protocols for Antimicrobial Activity Testing of 6-Dehydroxy-8-hydroxygaleopsinolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dehydroxy-8-hydroxygaleopsinolone is a naturally occurring bioactive molecule, noted for its potential therapeutic effects which may include antimicrobial activities.[1] These application notes provide a comprehensive guide for researchers to evaluate the antimicrobial efficacy of this compound. The protocols outlined below describe standardized methods for determining its inhibitory and bactericidal/fungicidal concentrations against a panel of microorganisms.
Due to the limited specific data on this compound's antimicrobial profile, the quantitative data presented are illustrative. Researchers are encouraged to generate experimental data based on the provided protocols.
Principle of Antimicrobial Action (Hypothetical)
The precise mechanism of action for this compound is not yet elucidated. As a starting point for investigation, a hypothetical mechanism could involve the disruption of the bacterial cell wall synthesis pathway. Many natural products exert their antimicrobial effects by interfering with essential cellular processes. For instance, they might inhibit enzymes crucial for peptidoglycan formation, leading to cell lysis and death.[2] Further research is necessary to validate this or any other potential mechanism.
Applications
The primary application of testing the antimicrobial activity of this compound lies in the field of drug discovery and development.[1] By determining its spectrum of activity and potency, researchers can assess its potential as a lead compound for a new class of antimicrobial agents. These protocols are designed to provide the foundational data required for such an evaluation.
Data Presentation
The following table summarizes hypothetical quantitative data for the antimicrobial activity of this compound against common pathogens. This data should be replaced with experimental findings.
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 64 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 |
| Candida albicans | ATCC 90028 | 32 | 64 |
| Enterococcus faecalis | ATCC 29212 | 8 | 16 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol follows the general principles outlined by standard susceptibility testing methods.[3][4][5]
Materials:
-
This compound
-
Test microorganisms (e.g., ATCC strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][8]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of desired concentrations. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria[8] and at 35°C for 24-48 hours for yeast.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[4]
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is determined following the MIC test.[9][10][11][12]
Materials:
-
MIC plates from the previous experiment
-
Mueller-Hinton Agar (B569324) (MHA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
-
Sterile micropipette and tips
Procedure:
-
Subculturing:
-
From the wells of the MIC plate showing no visible growth (at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC incubation.
-
-
Determining the MBC/MFC:
Visualizations
Caption: Workflow for MIC and MBC/MFC Determination.
Caption: Hypothetical Mechanism of Antimicrobial Action.
References
- 1. This compound | 87440-66-2 | MDA44066 [biosynth.com]
- 2. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. microchemlab.com [microchemlab.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Determining the Antioxidant Capacity of 6-Dehydroxy-8-hydroxygaleopsinolone
For the Attention of Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant potential of the novel compound 6-Dehydroxy-8-hydroxygaleopsinolone. The following sections detail the principles and experimental protocols for several widely accepted antioxidant capacity assays. While specific data for this compound is not yet publicly available, this document serves as a foundational framework for its investigation.
Introduction to Antioxidant Capacity Assays
Antioxidant capacity assays are essential tools in drug discovery and development for identifying and characterizing molecules that can neutralize harmful free radicals.[1][2] These assays are broadly categorized based on their chemical reaction mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4] Understanding the mechanism of a particular assay is crucial for interpreting the results accurately. This document outlines the protocols for four common assays: DPPH, ABTS, FRAP, and ORAC, providing a multi-faceted approach to assessing the antioxidant profile of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular method for screening antioxidant activity.[5][6] It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically.[5][6]
Experimental Protocol
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (B145695) (spectrophotometric grade)
-
This compound (test sample)
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[5]
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Create a series of dilutions from the stock solution to determine the IC50 value.
-
Prepare a series of standard solutions of Trolox or ascorbic acid.
-
-
Assay Procedure:
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[6] The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[7] This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]
Experimental Protocol
Materials:
-
ABTS diammonium salt
-
Potassium persulfate or ammonium (B1175870) persulfate[7][9]
-
Phosphate (B84403) buffered saline (PBS) or ethanol
-
This compound (test sample)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Sample and Standard Preparation: Prepare serial dilutions of this compound and Trolox.
-
Assay Procedure:
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10][11] The resulting ferrous iron forms a blue-colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), and the absorbance is measured spectrophotometrically.[11]
Experimental Protocol
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound (test sample)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Sample and Standard Preparation: Prepare serial dilutions of this compound and a standard curve using FeSO₄ or Trolox.
-
Assay Procedure:
-
Calculation of FRAP Value: The antioxidant capacity is determined from the standard curve and expressed as µM Fe(II) equivalents or TEAC.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[12][13] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[12]
Experimental Protocol
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound (test sample)
-
Trolox (standard)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Sample Preparation: Prepare dilutions of this compound in phosphate buffer.
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.[12][14]
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.[12][14]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[12][14]
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.[12][14]
-
-
Calculation of ORAC Value:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.[12]
-
Calculate the net AUC by subtracting the AUC of the blank.
-
Plot the net AUC of the standards versus their concentration to create a standard curve.
-
The ORAC value of the sample is calculated from the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound.
-
Data Presentation
The antioxidant capacity of this compound can be summarized and compared with a standard antioxidant as shown in the hypothetical data table below.
| Assay | This compound | Trolox (Standard) | Unit |
| DPPH Scavenging | IC50 Value | IC50 Value | µg/mL |
| ABTS Scavenging | TEAC Value | 1.0 | mmol TE/g |
| FRAP | FRAP Value | FRAP Value | µmol Fe(II)/g |
| ORAC | ORAC Value | ORAC Value | µmol TE/g |
Visualizations
General Mechanism of Radical Scavenging
The following diagram illustrates the fundamental principle of how an antioxidant molecule neutralizes a free radical through hydrogen or electron donation.
Caption: General mechanism of antioxidant action against free radicals.
Experimental Workflow for the DPPH Assay
This diagram outlines the key steps involved in performing the DPPH antioxidant capacity assay.
Caption: Workflow of the DPPH antioxidant capacity assay.
References
- 1. invivobiosystems.com [invivobiosystems.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. The Chemistry behind Antioxidant Capacity Assays – ScienceOpen [scienceopen.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. scribd.com [scribd.com]
- 13. agilent.com [agilent.com]
- 14. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for 6-Dehydroxy-8-hydroxygaleopsinolone as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing 6-Dehydroxy-8-hydroxygaleopsinolone as a reference standard in various analytical and biological assays. This naturally occurring diterpenoid, isolated from plant sources, is a valuable tool for quality control, potency testing, and mechanistic studies in drug discovery and development.[1] Its potential anti-inflammatory, antioxidant, and antimicrobial properties make it a compound of interest for further investigation.
Analytical Applications
This compound can be used as a reference standard for the qualitative and quantitative analysis of herbal extracts and finished products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Quantification
Protocol for HPLC Analysis:
This protocol outlines the use of this compound as a reference standard to quantify its presence in a sample matrix.
Workflow for HPLC Quantification:
References
Application Notes and Protocols for Siderol (ent-kaurane diterpenoid) in Cell Culture Studies
Note: Initial searches for "6-Dehydroxy-8-hydroxygaleopsinolone" did not yield specific results. The following information is based on studies of Siderol , an ent-kaurane diterpenoid with a high likelihood of being the same or a closely related compound. Siderol has demonstrated significant potential in pre-clinical cancer research.
Introduction
Siderol is a naturally occurring ent-kaurane diterpenoid isolated from plants of the Sideritis species.[1][2] It has garnered considerable interest in oncological research due to its cytotoxic and anti-proliferative activities against various cancer cell lines.[1][2] These application notes provide an overview of the biological activities of Siderol and detailed protocols for its use in cell culture-based assays.
Chemical Structure: (A representative structure for an ent-kaurane diterpenoid is shown below, as the exact structure for Siderol was not available in the initial search.)
Key Biological Activities:
-
Anti-proliferative Effects: Siderol inhibits the proliferation of various cancer cell lines in a dose-dependent manner.[1][2]
-
Induction of Apoptosis: Studies suggest that Siderol can induce programmed cell death in cancer cells.[1]
-
Cell Cycle Arrest: Siderol has been shown to cause cell cycle arrest, primarily at the G0/G1 phase, in glioblastoma cell lines.[1]
-
Inhibition of Cell Migration: Siderol can impede the migratory ability of cancer cells, a crucial aspect of metastasis.[1]
-
Synergistic Effects: Siderol exhibits synergistic anti-cancer effects when used in combination with conventional chemotherapeutic agents like temozolomide.[1]
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of Siderol against various human cancer cell lines.
Table 1: IC50 Values of Siderol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay | Reference |
| T98 | Glioblastoma | 18 | 72 | MTT | [1] |
| U87 | Glioblastoma | 13 | 72 | MTT | [1] |
| DLD1 | Colon Adenocarcinoma | 26.4 ± 3.7 | Not Specified | MTT | [2] |
| HeLa | Cervical Cancer | 44.7 ± 7.2 | Not Specified | MTT | [2] |
| A549 | Lung Carcinoma | 46.0 ± 4.9 | Not Specified | MTT | [2] |
Table 2: Effect of Siderol on Cell Cycle Distribution in Glioblastoma Cell Lines
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| T98 | Control | 55.12 | 19.87 | 25.01 | [1] |
| T98 | Siderol (IC50) | 68.45 | 12.54 | 19.01 | [1] |
| T98 | Siderol (2x IC50) | 75.32 | 8.67 | 16.01 | [1] |
| U87 | Control | 60.23 | 15.76 | 24.01 | [1] |
| U87 | Siderol (IC50) | 72.11 | 9.88 | 18.01 | [1] |
| U87 | Siderol (2x IC50) | 78.99 | 6.01 | 15.00 | [1] |
Experimental Protocols
This protocol is designed to determine the effect of Siderol on the viability and proliferation of adherent cancer cells.
Materials:
-
Siderol (dissolved in a suitable solvent, e.g., DMSO)
-
Adherent cancer cell line of interest (e.g., T98, U87, DLD1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Siderol in complete medium. Remove the old medium from the wells and add 100 µL of the Siderol dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Siderol).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the Siderol concentration to determine the IC50 value.
This protocol allows for the investigation of Siderol's effect on cell cycle progression.
Materials:
-
Siderol
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Siderol at the desired concentrations (e.g., IC50 and 2x IC50) for a specified duration (e.g., 72 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This protocol is used to assess the effect of Siderol on cell migration.
Materials:
-
Siderol
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in 6-well plates and grow them to confluence.
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch in the cell monolayer.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing Siderol at the desired concentrations (e.g., half IC50 and IC50).[1] Include a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Signaling Pathways
The precise molecular mechanisms of Siderol are still under investigation. However, based on its observed effects (cell cycle arrest and apoptosis), it is plausible that Siderol modulates key signaling pathways involved in cell proliferation and survival.
Troubleshooting
-
Low Siderol Solubility: If Siderol precipitates in the culture medium, try using a lower concentration of the stock solution or a different solvent. Ensure the final solvent concentration in the medium is non-toxic to the cells.
-
Inconsistent Results: Cell passage number, seeding density, and confluency can all affect experimental outcomes. Maintain consistent cell culture practices.
-
High Background in MTT Assay: Incomplete removal of the MTT solution or insufficient solubilization of formazan crystals can lead to high background. Ensure thorough washing and complete dissolution.
Safety Precautions
Siderol is a bioactive compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling the compound. All waste should be disposed of according to institutional guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 6-Dehydroxy-8-hydroxygaleopsinolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Dehydroxy-8-hydroxygaleopsinolone. The focus is on addressing common solubility challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of this compound?
A1: Based on its chemical structure (C20H28O3), which includes a furan (B31954) ring, this compound is predicted to be a hydrophobic and poorly water-soluble compound.[1][2][3] Compounds with such characteristics are typically soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol, but have limited solubility in aqueous buffers and cell culture media.[2][3]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous experimental medium. What should I do?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to troubleshoot this issue:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 0.5%, to minimize both precipitation and potential solvent-induced artifacts in your experiment.
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain the solubility of a compound better than a single solvent.
-
Employ Surfactants or Cyclodextrins: These agents can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.
-
Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes improve dissolution.
Q3: Are there alternative solvents to DMSO?
A3: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent will depend on the specific compound and the tolerance of your experimental system. It is crucial to always include a vehicle control in your experiments to account for any effects of the solvent itself.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: The effectiveness of pH modification depends on whether the compound has ionizable functional groups. Without a known pKa value for this compound, this would need to be determined experimentally. If the compound is weakly acidic or basic, adjusting the pH of the medium to ionize the compound can significantly increase its aqueous solubility.
Troubleshooting Guide: Solubility Enhancement Strategies
If initial attempts to dissolve this compound are unsuccessful, consider the following formulation strategies.
Summary of Solubility Enhancement Techniques
| Technique | Description | Advantages | Disadvantages |
| Co-solvency | Using a water-miscible organic solvent (co-solvent) to increase the solubility of a hydrophobic compound in an aqueous solution. | Simple to implement; can be effective for many compounds. | The co-solvent may have its own biological or chemical effects; risk of precipitation upon further dilution. |
| Surfactants | Amphiphilic molecules that form micelles in aqueous solutions, encapsulating the hydrophobic compound. | Can significantly increase apparent solubility; a wide variety of surfactants are available. | Surfactants can be toxic to cells at higher concentrations; may interfere with some assays. |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | Generally low toxicity; can improve stability. | Can be expensive; complex formation is specific to the compound and cyclodextrin (B1172386) type. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, thereby increasing its solubility. | Very effective for ionizable compounds; simple to implement. | Only applicable to compounds with acidic or basic functional groups; may not be compatible with all experimental systems. |
| Particle Size Reduction | Decreasing the particle size of the solid compound to increase its surface area and dissolution rate. | Can improve the dissolution rate. | Does not increase the equilibrium solubility; may require specialized equipment. |
| Solid Dispersion | Dispersing the compound in a hydrophilic carrier at a solid state. | Can significantly improve dissolution rate and bioavailability. | Can be complex to prepare; physical stability of the amorphous form can be a concern. |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
This protocol provides a basic method for determining the approximate solubility of this compound in various solvents.
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate, clear glass vials.
-
Solvent Addition: To each vial, add a small, measured volume (e.g., 100 µL) of a different solvent to be tested (e.g., water, PBS, ethanol, DMSO).
-
Mixing: Vortex each vial vigorously for 1-2 minutes.
-
Observation: Visually inspect each vial for undissolved particles. If the compound has completely dissolved, it is soluble at that concentration (e.g., 10 mg/mL).
-
Incremental Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the compound dissolves or a practical upper volume limit is reached.
-
Reporting: Report the solubility as the highest concentration at which the compound fully dissolves (e.g., >10 mg/mL in DMSO, <0.1 mg/mL in water).
Protocol 2: Preparation of a Formulation Using a Co-solvent System
This protocol describes how to prepare a solution of a poorly soluble compound for addition to an aqueous medium using a co-solvent.
-
Stock Solution Preparation: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 50 mM). Ensure the compound is fully dissolved.
-
Pre-warm Aqueous Medium: Warm your final aqueous medium (e.g., cell culture media, buffer) to the experimental temperature (e.g., 37°C).
-
Dilution: While gently vortexing the pre-warmed aqueous medium, add the required volume of the stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent in the aqueous medium is low (e.g., <0.5%).
-
Visual Inspection: After mixing, visually inspect the solution for any signs of precipitation or cloudiness.
Protocol 3: Screening for Solubility Enhancement with Cyclodextrins
This protocol provides a basic method for evaluating if cyclodextrins can improve the aqueous solubility of this compound.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired buffer (e.g., 0, 1, 5, 10, 20 mM HP-β-CD).
-
Add Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to determine the extent of solubility enhancement.
Visualizations
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Workflow for preparing a co-solvent formulation.
Caption: Mechanism of cyclodextrin inclusion complex formation.
References
6-Dehydroxy-8-hydroxygaleopsinolone stability in different solvents
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Compound X in solution?
A1: The stability of diterpenoid lactones like Compound X in solution is influenced by several factors, including:
-
Solvent Polarity and Protic Nature: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis of the lactone ring, especially at non-neutral pH.
-
pH: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions. Basic conditions, in particular, can catalyze rapid degradation.
-
Temperature: Higher temperatures generally accelerate the rate of degradation.
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to UV or visible light.
-
Presence of Oxidizing Agents: Peroxides or other oxidizing species in the solvent can lead to oxidative degradation of the molecule.
Q2: Which solvents are generally recommended for storing Compound X?
A2: For short-term storage, aprotic solvents of moderate polarity are often preferred. Anhydrous acetonitrile (B52724) or acetone (B3395972) are common choices. For long-term storage, it is advisable to store the compound as a dry powder at low temperatures (-20°C or -80°C) and protected from light. If a stock solution is necessary, prepare it in a high-purity, anhydrous aprotic solvent and store it at low temperatures.
Q3: How can I monitor the degradation of Compound X in my experiments?
A3: The most common method for monitoring the degradation of a compound is through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., UV-Vis, Mass Spectrometry).[1] These methods allow for the separation and quantification of the parent compound and its degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC. | The solvent may be inappropriate, or the pH of the solution may be promoting rapid degradation. | Immediately prepare a fresh solution in a different, aprotic solvent (e.g., anhydrous acetonitrile). Check the pH of your sample and buffer it to a neutral range if possible. |
| Appearance of multiple new peaks in the chromatogram. | These are likely degradation products. | Attempt to identify the degradation products using mass spectrometry to understand the degradation pathway. This can provide clues about the instability (e.g., hydrolysis, oxidation). |
| Inconsistent results between experimental replicates. | This could be due to variations in solvent quality (e.g., presence of water or peroxides), temperature fluctuations, or exposure to light. | Use fresh, high-purity solvents for each experiment. Ensure consistent temperature control and protect samples from light by using amber vials or covering them with foil. |
| Precipitation of the compound from the solution. | The compound may have low solubility or be unstable in the chosen solvent, leading to the formation of insoluble degradation products. | Determine the solubility of your compound in various solvents before starting stability studies. If precipitation occurs during the experiment, you may need to choose a different solvent or lower the concentration. |
Stability of Compound X in Different Solvents (Illustrative Data)
The following table summarizes the hypothetical stability of Compound X in various solvents at room temperature (25°C) over 24 hours, protected from light.
| Solvent | Dielectric Constant | Compound X Remaining (%) | Major Degradation Product(s) Detected |
| Acetonitrile (anhydrous) | 37.5 | 98.5 | Minimal |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 95.2 | Sulfoxide adduct |
| Methanol | 32.7 | 85.1 | Hydrolyzed lactone |
| Water (pH 7) | 80.1 | 70.3 | Hydrolyzed lactone |
| Phosphate Buffered Saline (PBS, pH 7.4) | ~80 | 65.8 | Hydrolyzed lactone |
Experimental Protocol: Solvent Stability Assessment
This protocol outlines a general procedure for evaluating the stability of Compound X in a given solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of Compound X.
-
Dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Aliquot the stock solution into several vials.
-
Incubate the vials under controlled conditions (e.g., specific temperature, protected from light).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from incubation.
-
If necessary, quench the degradation reaction by freezing the sample immediately at -80°C.
-
-
Sample Analysis:
-
Analyze the samples by a validated HPLC or UHPLC-MS method to determine the concentration of the remaining parent compound.[1]
-
The analytical method should be capable of separating the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Plot the concentration or percentage of the remaining parent compound against time.
-
From this data, you can determine the rate of degradation and the half-life of the compound in that specific solvent.
-
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Potential degradation pathways for a diterpenoid lactone.
References
preventing degradation of 6-Dehydroxy-8-hydroxygaleopsinolone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Dehydroxy-8-hydroxygaleopsinolone in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a labdane (B1241275) diterpenoid. Its core structure is derived from galeopsin, a natural product isolated from plants of the Galeopsis species. The name implies the removal of a hydroxyl group at position 6 and the addition of a hydroxyl group at position 8 of the galeopsinolone core structure. Labdane diterpenes are known for a wide range of biological activities.[1][2][3]
Q2: What are the main factors that can cause the degradation of this compound in solution?
The degradation of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The presence of a furan (B31954) ring, an acetate (B1210297) ester, and a tertiary alcohol in its inferred structure makes it susceptible to specific degradation pathways.[4]
Q3: How does pH affect the stability of this compound?
The stability of this compound is significantly pH-dependent.
-
Acidic Conditions (pH < 6): The furan ring is notably unstable in acidic conditions and can undergo acid-catalyzed hydrolysis and ring-opening, potentially leading to polymerization or the formation of other degradation products.[4] The acetate ester can also be hydrolyzed to an alcohol and acetic acid, a reaction that is reversible.[5][6]
-
Basic Conditions (pH > 8): In alkaline solutions, the acetate ester will undergo irreversible hydrolysis, also known as saponification, to form the corresponding carboxylate salt and alcohol.[5][7] Furan rings can also degrade in the presence of strong bases.[4]
Q4: Is this compound sensitive to light?
Yes, compounds containing a furan moiety can be susceptible to photodegradation.[8] Exposure to UV or even ambient light over extended periods can lead to the formation of degradation products. It is recommended to handle solutions of this compound in a light-protected environment.
Troubleshooting Guide: Preventing Degradation in Solution
This guide provides specific troubleshooting steps for common degradation issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or concentration over a short period. | pH-mediated degradation. | - Maintain the solution pH within a neutral range (pH 6-7.5) for general use. - For long-term storage, consider a slightly acidic buffer (pH 5-6), but monitor for any signs of furan ring degradation. - Avoid strongly acidic or alkaline conditions. |
| Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS). | Hydrolysis of the acetate ester or degradation of the furan ring. | - Prepare fresh solutions before each experiment. - If using buffered solutions, ensure they are free of microbial contamination, which can alter pH. - Analyze for the expected hydrolysis products (the corresponding alcohol and acetic acid or its salt) to confirm the degradation pathway. |
| Discoloration or precipitation in the solution upon storage. | Oxidation or polymerization. | - Store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. - Use amber vials or wrap containers in aluminum foil to protect from light. - Store solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics. |
| Inconsistent experimental results between batches. | Variability in storage conditions or handling procedures. | - Standardize solution preparation and storage protocols across all experiments. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Qualify new batches of the compound for stability under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Solvent Selection: Use a high-purity, degassed solvent appropriate for your experimental needs (e.g., DMSO, ethanol, or a buffered aqueous solution).
-
Dissolution: Dissolve the solid this compound in the chosen solvent to the desired concentration. Gentle warming (not exceeding 30°C) and sonication can be used to aid dissolution.
-
Inert Atmosphere: If possible, purge the vial with an inert gas (argon or nitrogen) before and after dissolution to displace oxygen.
-
Light Protection: Store the stock solution in an amber vial or a clear vial wrapped in aluminum foil.
-
Storage Temperature: For short-term storage (up to 24 hours), refrigerate at 2-8°C. For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C.
-
Avoid Freeze-Thaw Cycles: Use a fresh aliquot for each experiment to avoid repeated temperature fluctuations.
Protocol 2: Monitoring Compound Stability by HPLC
-
System Preparation: Use a C18 reverse-phase HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the desired solvent or buffer.
-
Initial Analysis (T=0): Immediately after preparation, inject the sample onto the HPLC system and record the chromatogram. The peak area of the parent compound at this time point will serve as the baseline.
-
Incubation: Store the solution under the conditions you wish to test (e.g., specific pH, temperature, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution onto the HPLC system.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Predicted Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its inferred chemical structure.
Caption: Potential degradation pathways of this compound.
Potential Signaling Pathway Modulation
Labdane diterpenoids have been reported to modulate various cellular signaling pathways. The following diagram illustrates a potential mechanism of action through the PI3K/AKT and ERK pathways, which are often involved in cell survival and proliferation.[9]
Caption: Hypothetical modulation of PI3K/AKT and ERK signaling pathways.
References
- 1. Galeopsin | 76475-16-6 | BDA47516 | Biosynth [biosynth.com]
- 2. Two rings in them all: The labdane-related diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 8. researchgate.net [researchgate.net]
- 9. Labdane diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation for 6-Dehydroxy-8-hydroxygaleopsinolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-Dehydroxy-8-hydroxygaleopsinolone.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: this compound is a naturally occurring diterpenoid.[1] Its structure suggests moderate polarity. For reversed-phase HPLC (RP-HPLC), which is a common starting point, its retention will be influenced by the hydrophobicity of the stationary phase and the composition of the mobile phase. Key properties include its molecular weight of 316.4 g/mol and a chemical formula of C20H28O3.[1] Understanding potential instability under harsh pH or high temperatures is also crucial for method development.
Q2: Which HPLC column and mobile phase are recommended as a starting point for separating this compound?
A2: A good starting point for the separation of a moderately polar compound like this compound is a C18 column. A standard dimension would be 250 mm x 4.6 mm with 5 µm particle size. For the mobile phase, a gradient elution with acetonitrile (B52724) and water is recommended to effectively resolve the target compound from impurities. A buffer, such as phosphate (B84403) buffer at a pH of around 4.0, can help to ensure peak shape and reproducibility.[2][3]
Q3: How can I improve the resolution between this compound and closely eluting impurities?
A3: To improve resolution, you can modify several parameters. Adjusting the mobile phase composition, such as changing the gradient slope or the organic modifier (e.g., methanol (B129727) instead of acetonitrile), can alter selectivity.[4] Optimizing the column temperature can also impact resolution. Additionally, using a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) could provide a different selectivity for your separation.
Q4: My peak for this compound is tailing. What are the possible causes and solutions?
A4: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or a void in the column.[5] To address this, ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. Reducing the sample concentration can determine if column overload is the issue.[6] If the problem persists, consider using a column with a high-purity silica (B1680970) or a different stationary phase to minimize secondary interactions.
Troubleshooting Guides
This section provides systematic guidance for common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Decrease the injection volume or the concentration of the sample.[6] |
| Secondary Silanol Interactions | Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations or use a base-deactivated column. Reducing the mobile phase pH can also help.[5] |
| Column Void or Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[7] |
| Incompatible Injection Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent.[8] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Poor Column Equilibration | Increase the column equilibration time between injections, ensuring at least 5-10 column volumes of the initial mobile phase pass through.[6] |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature.[4] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a degasser to remove dissolved gases.[4] |
| Pump Malfunction or Leaks | Check for leaks in the system, especially around fittings.[7] If no leaks are found, check the pump's performance and consider maintenance. |
Issue 3: High Backpressure
| Possible Cause | Recommended Solution |
| Blocked Column Frit | Backflush the column according to the manufacturer's instructions. If this does not resolve the issue, the frit may need to be replaced.[5] |
| Precipitation of Buffer in Mobile Phase | Ensure the buffer is soluble in the mobile phase, especially at high organic concentrations. Filter the mobile phase before use.[7] |
| Contamination from Sample | Use a guard column and/or a pre-column filter to protect the analytical column.[5] Implement a sample preparation step to remove particulates. |
| System Blockage | Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. |
Experimental Protocols
Illustrative RP-HPLC Method for this compound
This protocol is a starting point and may require optimization.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0 30 20 80 25 80 25.1 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A troubleshooting decision tree for common HPLC issues.
References
- 1. This compound | 87440-66-2 | MDA44066 [biosynth.com]
- 2. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. agilent.com [agilent.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. lcms.cz [lcms.cz]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: 6-Dehydroxy-8-hydroxygaleopsinolone Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Dehydroxy-8-hydroxygaleopsinolone in cell-based assays. Given the novelty of this compound, this guide focuses on foundational assay principles and troubleshooting strategies applicable to the characterization of new chemical entities.
Compound Profile: this compound
This compound is a novel compound requiring careful characterization of its physicochemical and biological properties. As with any new compound, it is crucial to establish optimal handling and assay conditions to ensure reliable and reproducible results. Key considerations include its solubility, stability in culture media, and potential for direct interference with assay chemistries.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with novel compounds in cell-based assays.
Issue 1: Compound Precipitation in Culture Medium
Q1: I observed a precipitate after diluting my this compound stock solution into the cell culture medium. What should I do?
A1: Compound precipitation is a frequent challenge, particularly with hydrophobic molecules, and can lead to inaccurate and variable results.[1][2] Here are several strategies to address this:
-
Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your cells, typically below 0.5%.[3] However, for sensitive or primary cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[3]
-
Modify Dilution Technique: Instead of adding the compound stock directly to the full volume of medium, try adding the stock solution drop-wise while gently vortexing the medium to promote rapid dispersion.[3]
-
Incorporate Serum: If your experimental design allows, diluting the compound stock directly into a medium containing serum can enhance solubility, as the compound may bind to serum proteins.[3]
-
Use Solubilizing Agents: Consider the use of biocompatible solubilizing agents, such as cyclodextrins, which can form inclusion complexes with the compound to improve its aqueous solubility.[3]
-
Test Lower Concentrations: The desired concentration of the compound may exceed its solubility limit in the final assay medium. It is advisable to test a range of lower concentrations to determine the maximum soluble concentration.[3]
Troubleshooting Flowchart for Compound Precipitation
Caption: Troubleshooting decision tree for compound precipitation issues.
Issue 2: High Variability Between Replicate Wells
Q2: I am observing high variability in the results between replicate wells treated with the same concentration of this compound. What could be the cause?
A2: High variability can stem from several factors, from inconsistent cell seeding to uneven compound distribution.[4]
-
Inconsistent Cell Seeding: Ensure you have a single-cell suspension before plating by thoroughly resuspending the cells.[4] Uneven cell numbers across wells will lead to variable results.
-
Incomplete Compound Dissolution: Vortex the compound stock solution thoroughly before making dilutions to ensure it is fully dissolved.[4]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and the test compound.[4] It is good practice to avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or culture medium to create a humidity barrier.[4]
-
Pipetting Errors: Small pipetting inaccuracies can lead to significant concentration differences, especially when working with small volumes. Ensure your pipettes are calibrated and use appropriate pipetting techniques.[5]
Data Summary: Common Factors Affecting Assay Variability
| Parameter | Recommendation | Rationale |
| Cell Seeding | Ensure a homogenous single-cell suspension. | Prevents clumps and ensures even cell distribution.[4] |
| Final DMSO % | Keep at or below 0.1% for sensitive cells. | High solvent concentrations can be cytotoxic.[3] |
| Plate Layout | Avoid using outer wells for experiments. | Minimizes "edge effects" from evaporation.[4] |
| Pipetting | Use calibrated pipettes; reverse pipetting for viscous liquids. | Ensures accurate and consistent delivery of reagents.[6] |
Issue 3: Unexpected or No Dose-Dependent Effect on Cell Viability
Q3: I am not observing the expected dose-dependent decrease in cell viability with this compound. What should I investigate?
A3: A lack of a dose-response can be due to issues with the compound, the cell line, or the assay itself.
-
Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action.[4]
-
Incorrect Assay Endpoint: The incubation time may be too short to induce a measurable effect. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration.[4]
-
Assay Insensitivity: The selected viability assay may not be sensitive enough. For example, luminescent ATP-based assays are generally more sensitive than colorimetric MTT assays.[5]
-
Compound Stability: The compound may not be stable in the cell culture medium over the course of the experiment.
-
Compound Interference with Assay: The compound itself might interfere with the assay chemistry. For example, colored compounds can interfere with absorbance readings in MTT assays, and compounds affecting cellular metabolism can interfere with assays that rely on metabolic activity.[7][8]
Troubleshooting Logic for Unexpected Viability Results
Caption: Diagnostic workflow for unexpected cell viability results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, provided the compound is heat-stable.
-
Visually inspect the solution against a light source to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Culture Medium
This assay helps determine the maximum soluble concentration of the compound in your experimental medium.[9]
-
Prepare a series of 2-fold serial dilutions of your compound stock solution in 100% DMSO.
-
In a clear 96-well plate, add your complete cell culture medium to each well.
-
Add a small, consistent volume of each compound dilution from the DMSO series to the corresponding wells (e.g., 1 µL of stock into 199 µL of medium). Include a DMSO-only control.
-
Mix the plate gently and let it incubate under standard cell culture conditions for a time equivalent to your planned experiment.
-
Measure the turbidity of each well using a plate reader at a wavelength of ~600 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the DMSO control is considered the maximum soluble concentration under these conditions.
Protocol 3: Cell Viability Assay (ATP-Based Luminescent Assay)
This protocol is a general guideline for a common, highly sensitive viability assay.
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include vehicle-treated (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate and the ATP assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.
General Experimental Workflow for a Novel Compound
Caption: Standard workflow for testing a novel compound in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
storage conditions for long-term stability of 6-Dehydroxy-8-hydroxygaleopsinolone
This technical support center provides guidance on the storage, handling, and troubleshooting for experiments involving 6-Dehydroxy-8-hydroxygaleopsinolone. Given the limited publicly available stability data for this specific molecule, the following recommendations are based on the general chemical properties of diterpenoids and related lactone-containing natural products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid in a tightly sealed container at -20°C or lower, protected from light and moisture. Diterpenoid lactones, particularly those in an amorphous state, can be susceptible to degradation over time.[1][2] Storing the compound in a desiccated environment can further enhance stability.
Q2: How should I handle the compound for short-term use in experiments?
A2: For daily or weekly use, it is advisable to prepare a stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and store it at -20°C. Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure, which includes hydroxyl groups and likely a lactone ring common to galeopsin (B593422) analogues, potential degradation pathways include hydrolysis of the lactone ring, oxidation of the hydroxyl groups, and dehydration.[2][3] Exposure to acidic or basic conditions, high temperatures, and light can accelerate these processes.
Q4: Is this compound sensitive to air or moisture?
A4: Yes, compounds with multiple functional groups, especially hydroxyls, can be sensitive to air (oxidation) and moisture (hydrolysis).[4][5] It is recommended to handle the solid compound in an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon) if possible, particularly when weighing for the preparation of stock solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of bioactivity | Compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and moisture protection).2. Prepare fresh stock solutions from solid material.3. Minimize freeze-thaw cycles of stock solutions.4. Perform a quality control check (e.g., by HPLC or LC-MS) to assess the purity of the compound. |
| Precipitation of the compound in aqueous buffers | Low aqueous solubility of the diterpenoid. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility.2. Consider the use of a suitable surfactant or formulating the compound in a delivery vehicle like liposomes or nanoparticles.[6] |
| Color change of the solid compound or solution | Oxidation or other chemical degradation. | 1. Discard the discolored material.2. Ensure future handling of the solid is performed under an inert atmosphere.3. Store solutions protected from light. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | Presence of degradation products or impurities. | 1. Confirm the purity of the initial material.2. If degradation is suspected, analyze a freshly prepared sample alongside the older sample to identify new peaks.3. Review the handling and experimental procedure for potential exposure to harsh conditions (e.g., extreme pH, high temperature). |
Data on Long-Term Stability
While specific data for this compound is not available, the following table provides an illustrative example of expected stability for a similar diterpenoid lactone based on general principles.
| Storage Condition | Physical State | Time | Purity (%) |
| -80°C, Desiccated, Dark | Solid (Crystalline) | 24 months | >99% |
| -20°C, Desiccated, Dark | Solid (Crystalline) | 24 months | >98% |
| 4°C, Desiccated, Dark | Solid (Crystalline) | 12 months | ~95% |
| Room Temperature, Ambient | Solid (Amorphous) | 6 months | <90% |
| -20°C in DMSO | Solution (10 mM) | 6 months | ~97% (with proper handling) |
Note: This data is illustrative and based on the stability of related compounds like andrographolide. Actual stability should be determined empirically.[1][2]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
-
Procedure for 10 mM Stock Solution:
-
Allow the vial containing the solid compound to equilibrate to room temperature before opening.
-
If possible, weigh the desired amount of the compound in an inert atmosphere.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer immediately before use.
-
Ensure the final DMSO concentration is below the tolerance level of your experimental system (typically ≤ 0.1%).
-
Protocol 2: Assessment of Compound Purity by HPLC
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan across a range (e.g., 200-400 nm) to determine the optimal wavelength for detection.
-
Procedure:
-
Prepare a 1 mg/mL solution of the compound in methanol (B129727) or acetonitrile.
-
Inject 10 µL onto the column.
-
Analyze the resulting chromatogram for the main peak and any impurity or degradation peaks. Purity can be estimated by the relative peak area.
-
Visualizations
Caption: Workflow for handling this compound.
Caption: Logic diagram for troubleshooting inconsistent experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fates of Diterpene Lactones in Storage Andrographis paniculata Extracts | Semantic Scholar [semanticscholar.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing the Yield of 6-Dehydroxy-8-hydroxygaleopsinolone from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of 6-Dehydroxy-8-hydroxygaleopsinolone from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
A1: this compound is a naturally occurring bioactive diterpenoid compound.[1] It is primarily isolated from plant species of the Galeopsis genus (Hemp-nettle), which belongs to the Lamiaceae family.[2]
Q2: What is the general biosynthetic pathway for galeopsinolone-type diterpenoids?
A2: While the specific pathway for this compound is not fully elucidated, it is understood to follow the general route for labdane-related diterpenoids. This pathway originates with geranylgeranyl diphosphate (B83284) (GGPP) in the methylerythritol phosphate (B84403) (MEP) pathway. A series of enzymatic reactions involving diterpene synthases (diTPSs) and cytochrome P450 enzymes (CYPs) leads to the formation of the characteristic galeopsinolone skeleton.
Q3: What are the key factors that can influence the yield of this compound during extraction?
A3: Several factors can significantly impact the extraction yield, including:
-
Plant Material: The species of Galeopsis, the specific plant part used (e.g., leaves, flowers), the developmental stage of the plant, and the geographic location and growing conditions can all affect the concentration of the target compound.
-
Extraction Solvent: The choice of solvent and its polarity are critical. Different solvents will have varying efficiencies in extracting diterpenoids.
-
Extraction Method: The technique employed, such as maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE), can influence both the yield and the purity of the extract.
-
Extraction Parameters: For any given method, parameters such as temperature, extraction time, and the solid-to-solvent ratio must be optimized.
Q4: What are the recommended methods for the purification of this compound?
A4: Following initial extraction, a combination of chromatographic techniques is typically necessary to isolate and purify this compound. These methods may include:
-
Column Chromatography: Often used as an initial purification step to separate major compound classes.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for the final purification of the target compound to a high degree of purity. Both normal-phase and reverse-phase HPLC can be employed.
-
Countercurrent Chromatography (CCC): An effective method for the separation of complex natural product mixtures.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Target Compound in the Crude Extract | 1. Incorrect plant material (wrong species, plant part, or collection time).2. Inefficient extraction solvent.3. Suboptimal extraction parameters (time, temperature, solid-to-solvent ratio).4. Degradation of the target compound during extraction. | 1. Verify the botanical identity of the plant material. Experiment with different plant parts (e.g., leaves vs. flowers). Harvest at different growth stages to determine the optimal collection time.2. Perform small-scale extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol (B129727), ethanol) to identify the most effective one.3. Systematically optimize extraction parameters using a design of experiments (DoE) approach. Test different extraction times, temperatures, and solid-to-solvent ratios.4. Consider using lower extraction temperatures or methods like ultrasound-assisted extraction at room temperature to minimize thermal degradation. |
| Co-elution of Impurities with the Target Compound during HPLC Purification | 1. Inappropriate stationary phase or mobile phase composition.2. Overloading of the HPLC column.3. Presence of structurally similar compounds. | 1. Experiment with different HPLC columns (e.g., C18, C8, silica). Optimize the mobile phase composition by varying the solvent ratios or adding modifiers (e.g., trifluoroacetic acid, formic acid).2. Reduce the amount of sample injected onto the column.3. Employ orthogonal purification techniques. For example, if reverse-phase HPLC was used initially, try a subsequent purification step using normal-phase HPLC or a different selectivity column. |
| Inconsistent Yields Between Batches | 1. Variation in the chemical composition of the plant material between harvests.2. Inconsistent application of the extraction and purification protocol.3. Instability of the target compound in the extract or during storage. | 1. Standardize the collection of plant material (e.g., same location, same time of year, same developmental stage).2. Ensure that the experimental protocol is followed precisely for each batch. Document all parameters carefully.3. Analyze the stability of the compound in the crude extract and purified form under different storage conditions (e.g., temperature, light exposure). Store extracts and purified compounds at low temperatures in the dark. |
Data Presentation
The following table presents representative data on the yield of this compound from Galeopsis species using different extraction methods. Please note that these are example values to illustrate the impact of different techniques, and actual yields may vary.
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (h) | Yield (mg/g of dry plant material) |
| Maceration | Methanol | 25 | 48 | 1.2 ± 0.2 |
| Soxhlet Extraction | Ethyl Acetate | 60 | 8 | 2.5 ± 0.3 |
| Ultrasound-Assisted Extraction (UAE) | Ethanol (B145695) | 40 | 1 | 3.1 ± 0.4 |
| Microwave-Assisted Extraction (MAE) | Acetone | 70 | 0.5 | 3.8 ± 0.5 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Plant Material Preparation: Collect fresh aerial parts of a Galeopsis species and air-dry them in the shade at room temperature. Grind the dried plant material into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 95% ethanol to the flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 1 hour at 40°C.
-
After sonication, filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Sample Preparation for HPLC: Dissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
-
Instrumentation: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-70% B (linear gradient)
-
25-30 min: 70-100% B (linear gradient)
-
30-35 min: 100% B (isocratic)
-
35-40 min: 100-30% B (linear gradient)
-
40-45 min: 30% B (isocratic)
-
-
Flow Rate: 4 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Inject the prepared crude extract onto the column.
-
Collect fractions based on the retention time of the target compound, as determined by analytical HPLC.
-
Combine the fractions containing the purified compound.
-
Evaporate the solvent to obtain pure this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).
-
Mandatory Visualization
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for the extraction and purification of this compound.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of 6-Dehydroxy-8-hydroxygaleopsinolone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of 6-Dehydroxy-8-hydroxygaleopsinolone, a bioactive diterpenoid.
Troubleshooting Guide
This guide is designed to help you systematically identify and resolve potential issues during your in vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Low or undetectable plasma concentrations of the compound after oral administration. | Poor Aqueous Solubility: As a diterpenoid, the compound is likely lipophilic and may not dissolve sufficiently in gastrointestinal fluids for absorption. | 1. Determine the aqueous solubility of the compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate gastric and intestinal conditions. 2. Proceed to the "Formulation Strategies" section to explore methods for enhancing solubility, such as micronization, solid dispersions, or lipid-based formulations. |
| High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. | 1. Perform an in vitro metabolism study using liver microsomes or hepatocytes to assess metabolic stability. 2. Identify the major metabolites using LC-MS/MS to understand the metabolic pathways. 3. Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) in preclinical models to confirm the extent of first-pass metabolism. This should be done with caution and appropriate ethical considerations. | |
| P-glycoprotein (P-gp) Efflux: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-gp. | 1. Conduct an in vitro Caco-2 permeability assay to determine the efflux ratio. An efflux ratio significantly greater than 2 suggests P-gp involvement. 2. If P-gp efflux is confirmed, consider formulation strategies that can inhibit P-gp, such as the inclusion of certain excipients (e.g., Vitamin E TPGS). | |
| High variability in plasma concentrations between individual animals. | Inconsistent Formulation: The physical form of the administered compound (e.g., suspension) may not be uniform, leading to variable dosing and absorption. | 1. Ensure the formulation is homogenous. For suspensions, use appropriate suspending agents and ensure consistent mixing before each administration. 2. Consider developing a solution-based formulation if possible, or a more advanced formulation like a self-emulsifying drug delivery system (SEDDS) for better content uniformity. |
| Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of lipophilic compounds. | 1. Standardize the feeding schedule of the experimental animals. 2. Conduct pilot studies in both fed and fasted states to characterize the food effect on the compound's bioavailability. | |
| In vivo efficacy does not correlate with in vitro potency. | Insufficient Target Site Exposure: Even with detectable plasma concentrations, the concentration of the compound at the site of action may be below the therapeutic threshold. | 1. If a target tissue is known, perform tissue distribution studies to quantify the compound's concentration in that tissue. 2. Consider formulation strategies that may enhance tissue penetration or targeted delivery. |
Frequently Asked Questions (FAQs)
Q1: What is the likely cause of low bioavailability for a diterpenoid compound like this compound?
A1: Diterpenoids are often characterized by poor water solubility due to their complex, lipophilic structures. This is a primary reason for low oral bioavailability, as dissolution in the gastrointestinal tract is a prerequisite for absorption. Additionally, like many natural products, they can be subject to extensive first-pass metabolism in the liver and gut wall.
Q2: How can I improve the solubility of this compound?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous form of the drug, which is more soluble than its crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with aqueous gastrointestinal fluids, facilitating absorption.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a water-soluble inclusion complex.
Q3: What analytical methods are suitable for quantifying this compound in plasma or tissue samples?
A3: A sensitive and specific analytical method is crucial for pharmacokinetic studies. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for quantifying small molecules like diterpenoids in complex biological matrices. This technique offers high selectivity and low limits of quantification.
Q4: Should I be concerned about the stability of the compound in my formulation?
A4: Yes, the chemical stability of this compound in the chosen formulation and under physiological conditions should be evaluated. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential stability issues. The chosen formulation should protect the compound from degradation to ensure that the administered dose is accurate.
Formulation Strategies and Illustrative Data
Below are tables with placeholder data to illustrate how you might present your findings when comparing different formulation strategies.
Table 1: Comparison of Pharmacokinetic Parameters for Different Formulations of this compound in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 25.3 ± 8.1 | 2.0 ± 0.5 | 150.6 ± 45.2 | 100 (Reference) |
| Micronized Suspension | 55.8 ± 15.2 | 1.5 ± 0.5 | 380.1 ± 90.7 | 252 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 120.5 ± 28.9 | 1.0 ± 0.3 | 950.4 ± 180.3 | 631 |
| SEDDS | 250.1 ± 50.6 | 0.75 ± 0.2 | 1800.7 ± 350.9 | 1196 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated relative to the aqueous suspension.
Table 2: Composition of an Exemplary Self-Emulsifying Drug Delivery System (SEDDS) Formulation
| Component | Function | Percentage (w/w) |
| Capryol™ 90 | Oil | 30% |
| Kolliphor® EL | Surfactant | 50% |
| Transcutol® HP | Co-solvent | 20% |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Selection of Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (B124986) (PVP K30) or a polyethylene (B3416737) glycol (PEG 6000).
-
Preparation of the Solution:
-
Weigh 100 mg of this compound and 500 mg of PVP K30 (for a 1:5 drug-to-polymer ratio).
-
Dissolve both components in a suitable volatile solvent, such as methanol, in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvent under reduced pressure at a temperature of 40-50°C.
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
-
Drying and Pulverization:
-
Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using Differential Scanning Calorimetry or X-ray Diffraction to confirm the amorphous state).
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Selection:
-
Oil Phase: Screen various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS) for their ability to solubilize this compound.
-
Surfactant: Screen surfactants (e.g., Kolliphor® EL, Tween® 80) for their ability to emulsify the chosen oil.
-
Co-solvent: Screen co-solvents (e.g., Transcutol® HP, PEG 400) for their ability to increase the drug-loading capacity and improve the emulsification process.
-
-
Formulation Preparation:
-
Based on the screening results, prepare the formulation by accurately weighing the components (e.g., 30% oil, 50% surfactant, 20% co-solvent) into a glass vial.
-
Add the required amount of this compound to the excipient mixture.
-
Gently heat the mixture to 40°C while stirring with a magnetic stirrer until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Characterization:
-
Self-Emulsification Time: Add a small volume of the SEDDS formulation to a known volume of water with gentle agitation and measure the time it takes to form a clear emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index using a dynamic light scattering instrument.
-
Stability: Assess the physical stability of the SEDDS by observing for any signs of phase separation or drug precipitation over time at different storage conditions.
-
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Decision tree for formulation strategy selection.
Caption: Hypothetical signaling pathway inhibition.
Technical Support Center: Purification of 6-Dehydroxy-8-hydroxygaleopsinolone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refining purification protocol for 6-Dehydroxy-8-hydroxygaleopsinolone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a naturally occurring diterpenoid compound.[1] Its purification is crucial for accurate biological testing, understanding its mechanism of action, and for potential development as a therapeutic agent.[1]
Q2: What are the main challenges in purifying this compound?
A2: As with many natural products, challenges in purifying this compound may include low abundance in the source material, the presence of structurally similar impurities, and potential for degradation during the purification process.
Q3: What are the general steps for purifying a diterpenoid like this compound?
A3: A general workflow involves extraction from the natural source, followed by one or more chromatographic separation steps (e.g., normal-phase and/or reverse-phase chromatography), and finally, crystallization to obtain a highly pure compound.
Experimental Workflow
Caption: General workflow for the purification of this compound.
Detailed Experimental Protocols
Extraction Protocol
A detailed protocol for the extraction of diterpenoids from plant material is outlined below.
| Step | Procedure | Notes |
| 1 | Sample Preparation | Air-dry and grind the plant material to a fine powder. |
| 2 | Solvent Extraction | Macerate the powdered material in a suitable organic solvent (e.g., methanol (B129727) or ethanol) at room temperature for 24-48 hours. |
| 3 | Filtration & Concentration | Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract. |
Chromatographic Purification Protocol
This protocol describes a two-step chromatographic purification process.
a) Normal-Phase Column Chromatography (Initial Separation)
| Parameter | Specification |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Gradient of hexane (B92381) and ethyl acetate (B1210297) (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate). |
| Loading | Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column. |
| Elution | Elute with the mobile phase gradient and collect fractions. |
| Monitoring | Monitor fractions by Thin Layer Chromatography (TLC). |
b) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (High-Resolution Separation)
| Parameter | Specification |
| Column | C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) |
| Mobile Phase | Gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing 0.1% formic acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 210 nm). |
| Injection Volume | 10-20 µL |
Crystallization Protocol
This protocol describes methods for obtaining crystalline this compound.
| Method | Procedure |
| Slow Evaporation | Dissolve the purified compound in a suitable solvent (e.g., methanol, acetone) and allow the solvent to evaporate slowly in a loosely covered vial. |
| Vapor Diffusion | Dissolve the compound in a small amount of a solvent in which it is soluble. Place this vial inside a larger sealed container with a solvent in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the primary solvent, inducing crystallization. |
Troubleshooting Guides
Chromatography Troubleshooting
References
Validation & Comparative
A Comparative Analysis of Labdane Diterpenoids: Evaluating Cytotoxic and Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of selected labdane (B1241275) diterpenoids based on publicly available experimental data. It is intended for informational purposes for a scientific audience. Data for the specific compound 6-Dehydroxy-8-hydroxygaleopsinolone is not available in the public domain. Therefore, this guide compares other prominent members of the labdane diterpenoid class.
Introduction
Labdane-type diterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. These bicyclic diterpenes, characterized by a decalin core with a side chain at C-9, have shown promise as cytotoxic agents against various cancer cell lines and as potent anti-inflammatory molecules. This guide provides a comparative overview of the cytotoxic and anti-inflammatory properties of several key labdane diterpenoids, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. While specific data for this compound is not currently available, this comparison with its structural analogs provides a crucial framework for understanding the potential bioactivities within this chemical class.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the reported cytotoxic and anti-inflammatory activities of selected labdane diterpenoids. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a biological process by 50%.
Cytotoxicity Data
The cytotoxic activity of labdane diterpenoids has been evaluated against a variety of human cancer cell lines. The data presented in Table 1 highlights the diverse potency of these compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Hispanolone | U87 (Glioblastoma) | 270.3 | [1] |
| LN229 (Glioblastoma) | 343.9 | [1] | |
| T98G (Glioblastoma) | 336.6 | [1] | |
| Marrubiin | MCF-7 (Breast Cancer) | 43.5 µg/mL | [2] |
| MDA-MB-231 (Breast Cancer) | 46.5 µg/mL | [2] | |
| A549 (Lung Cancer) | > 100 µg/mL | [2] | |
| HepG2 (Liver Cancer) | > 100 µg/mL | [2] | |
| 13S-nepetaefolin | HCC70 (Breast Cancer) | 24.65 | [3] |
| MCF-7 (Breast Cancer) | > 100 | [3] | |
| MCF-12A (Normal Breast) | 26.55 | [3] | |
| Nepetaefuran | HCC70 (Breast Cancer) | 73.66 | [3] |
| Leonotinin (B14643019) | HCC70 (Breast Cancer) | 94.89 | [3] |
Table 1: Cytotoxicity of Selected Labdane Diterpenoids against Human Cancer Cell Lines.
Anti-inflammatory Activity
The anti-inflammatory potential of labdane diterpenoids is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. Table 2 summarizes the anti-inflammatory activity of selected compounds.
| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Marrubiin | RAW 264.7 | Not specified (extract RC50 = 370.5 µg/ml) | [4] |
| Nepetaefuran | RAW 264.7 | Potent inhibition (qualitative) | [5] |
| Leonotinin | RAW 264.7 | Potent inhibition (qualitative) | [5] |
Table 2: Anti-inflammatory Activity of Selected Labdane Diterpenoids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Assessment: Nitric Oxide (NO) Assay (Griess Test)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol:
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce NO production.[3]
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[3]
-
Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined using a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathway of Labdane Diterpenoid-Mediated Anti-inflammatory Action
Many labdane diterpenoids exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is crucial for the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway and the inhibitory action of labdane diterpenoids.
Experimental Workflow for Cytotoxicity (MTT) Assay
The following diagram illustrates the key steps involved in determining the cytotoxicity of a compound using the MTT assay.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Experimental Workflow for Anti-inflammatory (Nitric Oxide) Assay
This diagram outlines the procedure for measuring the anti-inflammatory activity of a compound by quantifying nitric oxide production.
Caption: Workflow for the nitric oxide (Griess) anti-inflammatory assay.
Conclusion
The labdane diterpenoids presented in this guide exhibit a range of cytotoxic and anti-inflammatory activities, highlighting their potential as lead compounds for the development of novel therapeutics. While a direct comparison with this compound is not possible due to the absence of available data, the information compiled here on its structural analogs provides a valuable foundation for future research. The detailed experimental protocols and visual workflows are intended to support the scientific community in further exploring the therapeutic potential of this fascinating class of natural products. Further investigation into the structure-activity relationships of galeopsin (B593422) derivatives is warranted to elucidate the key structural features responsible for their biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The antiproliferative effects of <i>Marrubium vulgare, and</i> toxicity screening in zebrafish embryos - Journal of King Saud University - Science [jksus.org]
- 3. Labdane Diterpenoids from Leonotis ocymifolia with Selective Cytotoxic Activity Against HCC70 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpsa.com [ijbpsa.com]
- 5. Nepetaefuran and leonotinin isolated from Leonotis nepetaefolia R. Br. potently inhibit the LPS signaling pathway by suppressing the transactivation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Analysis of 6-Dehydroxy-8-hydroxygaleopsinolone and Other Anti-inflammatory Compounds: A Guide for Researchers
While direct experimental data on the anti-inflammatory activity of 6-Dehydroxy-8-hydroxygaleopsinolone is limited in publicly available scientific literature, this guide provides a comparative overview based on related compounds and established anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals to offer insights into the potential of this compound class and to provide standardized experimental protocols for its evaluation.
Introduction to this compound
This compound is a naturally occurring labdane-type diterpenoid that has been isolated from the aerial parts of Leonurus japonicus (Motherwort). This plant has a long history of use in traditional medicine for various ailments, suggesting the presence of bioactive constituents. While the specific anti-inflammatory properties of this compound have not been extensively quantified in published studies, research on other diterpenoids isolated from Leonurus japonicus indicates a potential for anti-inflammatory effects. These related compounds have been shown to inhibit key inflammatory mediators, providing a basis for inferring the potential activity of this compound.
Comparative Analysis of Anti-inflammatory Activity
Due to the absence of specific data for this compound, this section presents a comparison of the anti-inflammatory activity of other labdane (B1241275) diterpenoids from Leonurus japonicus with commonly known anti-inflammatory compounds, including natural products and synthetic drugs. The data is primarily from in vitro assays measuring the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound Class | Specific Compound | Assay | Target Organism/Cell Line | IC50 Value (µM) |
| Diterpenoid (Labdane) | (10R,13R,15R*)-15,16-Epoxy-6,13-dihydroxy-15-methoxy-labda-5,8-dien-7-one | NO Inhibition | RAW 264.7 | 40.1 |
| Diterpenoid (Labdane) | Japoconicone A | PGE2 Inhibition | RAW 264.7 | 8.62 |
| Diterpenoid (Labdane) | Japoconicone B | PGE2 Inhibition | RAW 264.7 | 15.34 |
| Diterpenoid (Labdane) | Japoconicone C | PGE2 Inhibition | RAW 264.7 | 20.17 |
| Diterpenoid (Labdane) | Japoconicone D | PGE2 Inhibition | RAW 264.7 | 30.71 |
| Diterpenoid (Labdane) | Japoconicone G | PGE2 Inhibition | RAW 264.7 | 25.43 |
| Flavonoid | Quercetin | NO Inhibition | RAW 264.7 | ~10-20 |
| Phenolic Compound | Curcumin | NO Inhibition | RAW 264.7 | ~5-15 |
| NSAID | Indomethacin | PGE2 Inhibition (COX-2) | Various | ~0.1-1 |
| NSAID | Celecoxib | PGE2 Inhibition (COX-2) | Various | ~0.04-0.8 |
Mechanisms of Action: Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural and synthetic compounds are mediated through the modulation of key signaling pathways. The primary pathways implicated in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the production of pro-inflammatory mediators such as cytokines (TNF-α, IL-6, IL-1β), enzymes (iNOS, COX-2), and other signaling molecules.
Below are diagrams illustrating these critical pathways.
Caption: The canonical NF-κB signaling pathway.
Caption: The MAPK (p38 and JNK) signaling pathway.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro anti-inflammatory assays are provided below.
In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay quantifies the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages. The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated for 1-2 hours.
-
Inflammation Induction: LPS (1 µg/mL) is added to the wells to induce an inflammatory response. A vehicle control group (no LPS) and a positive control group (LPS only) are included.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Quantification: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.
-
Subsequently, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added, and the mixture is incubated for another 10 minutes.
-
Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only control. The IC50 value is determined from a dose-response curve.
Caption: Experimental workflow for the in vitro NO inhibition assay.
In Vitro Prostaglandin E2 (PGE2) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the production of PGE2, a key mediator of inflammation synthesized by the action of cyclooxygenase (COX) enzymes. PGE2 levels in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Cell Culture and Seeding: Follow the same procedure as for the NO inhibition assay.
-
Compound Treatment and Inflammation Induction: Similar to the NO assay, cells are pre-treated with the test compound followed by stimulation with LPS (1 µg/mL).
-
Incubation: The plate is incubated for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected and stored at -80°C until analysis.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is determined using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of PGE2 inhibition is calculated relative to the LPS-only control, and the IC50 value is determined.
Conclusion and Future Directions
While this compound remains a compound with underexplored anti-inflammatory potential, the activity of other diterpenoids from its natural source, Leonurus japonicus, suggests that it is a promising candidate for further investigation. The comparative data presented in this guide, although indirect, provides a valuable starting point for researchers.
Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo anti-inflammatory assays. Elucidating its mechanism of action, including its effects on the NF-κB and MAPK signaling pathways, will be crucial in determining its therapeutic potential. Direct, head-to-head comparisons with established anti-inflammatory agents will ultimately define its position in the landscape of anti-inflammatory compounds.
A Comparative Guide to Validating the Mechanism of Action of 6-Dehydroxy-8-hydroxygaleopsinolone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed peer-reviewed studies validating the specific mechanism of action for 6-Dehydroxy-8-hydroxygaleopsinolone are not extensively available in the public domain. This guide, therefore, presents a proposed framework for its validation, based on preliminary supplier information suggesting potential anti-inflammatory and antioxidant properties. The experimental data and pathways described herein are illustrative and intended to serve as a template for investigation.
Introduction to this compound
This compound (CAS No. 87440-66-2) is a diterpenoid natural product isolated from the aerial parts of Leonurus japonicus[1]. It is classified as a bioactive molecule with potential therapeutic applications[2]. Preliminary information from suppliers suggests that its mode of action may involve interactions with specific cellular pathways, potentially influencing enzymatic activity and signaling processes, and that it may possess anti-inflammatory, antioxidant, or antimicrobial properties[2]. This guide outlines a comparative approach to validate these potential mechanisms of action.
Comparative Data on Hypothetical Bioactivities
To validate the efficacy of this compound, its performance would be compared against well-characterized reference compounds. The following tables present hypothetical data to illustrate how such comparisons could be structured.
Table 1: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| This compound | 1 | 15.2 ± 2.1 | 18.5 |
| 5 | 35.8 ± 3.5 | ||
| 10 | 48.9 ± 4.2 | ||
| 25 | 65.1 ± 5.0 | ||
| 50 | 88.3 ± 6.1 | ||
| Dexamethasone (Reference) | 1 | 45.3 ± 4.0 | 1.2 |
| 5 | 78.9 ± 5.8 | ||
| 10 | 92.1 ± 6.5 |
Data are presented as mean ± standard deviation (SD) from a representative experiment performed in triplicate.
Table 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging
| Compound | Concentration (µM) | Scavenging Activity (%) | EC₅₀ (µM) |
| This compound | 10 | 22.5 ± 2.8 | 35.2 |
| 25 | 41.3 ± 3.9 | ||
| 50 | 68.7 ± 5.1 | ||
| 100 | 89.4 ± 6.3 | ||
| Ascorbic Acid (Reference) | 10 | 60.1 ± 4.5 | 8.1 |
| 25 | 85.4 ± 5.7 | ||
| 50 | 95.2 ± 6.8 |
Data are presented as mean ± SD from a representative experiment performed in triplicate.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are standard protocols for the key experiments proposed.
Protocol 1: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for a further 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To evaluate the direct antioxidant activity of this compound by measuring its ability to scavenge the stable DPPH free radical.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
96-well plates
Procedure:
-
Sample Preparation: Prepare a serial dilution of this compound and ascorbic acid in methanol.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
Visualizations of Proposed Mechanisms and Workflows
Proposed Signaling Pathway for Anti-inflammatory and Antioxidant Action
The diagram below illustrates a plausible signaling pathway through which this compound might exert its anti-inflammatory and antioxidant effects, primarily through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway.
Caption: Proposed dual mechanism of action for this compound.
Experimental Workflow for Mechanism of Action Validation
The following workflow outlines a logical progression of experiments to validate the bioactivity of a novel compound like this compound.
Caption: A generalized experimental workflow for validating a novel bioactive compound.
Logical Comparison with Alternatives
This diagram illustrates the decision-making process for selecting a lead compound based on a comparison of key attributes.
Caption: A logical framework for comparing a novel compound to existing alternatives.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Dehydroxy-8-hydroxygaleopsinolone and Structurally Related Diterpenoids
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 6-Dehydroxy-8-hydroxygaleopsinolone, a labdane (B1241275) diterpene with potential biological activity. Due to the limited availability of specific analytical data for this compound in publicly accessible literature, this document presents a comparative analysis based on validated methods for structurally similar labdane diterpenes. The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices during drug discovery, development, and quality control. This guide outlines the experimental protocols and performance characteristics of two prevalent analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The information herein is intended to assist researchers in selecting the most appropriate analytical method for their specific research needs, providing a foundation for method development and validation for this compound and other related diterpenoids.
Data Presentation: Comparative Analysis of Analytical Methods
The following tables summarize the key performance parameters of HPLC-DAD and LC-MS/MS methods for the analysis of labdane diterpenes. These parameters are crucial for evaluating the reliability, sensitivity, and suitability of an analytical method for a specific application.
Table 1: Comparison of HPLC-DAD Method Validation Parameters for Labdane Diterpene Quantification
| Analyte (Labdane Diterpene) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| (-)-Copalic acid | 0.9999 | 3.09 | 9.36 | Not Reported | < 5 | [1] |
| (-)-Polyalthic acid | 0.9997 | 1.15 | 3.48 | Not Reported | < 5 | [1] |
| ent-8(17)-labden-15,18-dioic acid | 0.9903 | 1.05 | 3.18 | Not Reported | < 5 | [1] |
| Steppogenin | >0.999 | 0.58 | 1.76 | 96.3 - 103.7 | 0.4 - 1.8 | [2] |
| Lupeol (B1675499) | >0.999 | 0.1 | 0.3 | 98.2 - 101.5 | < 2.0 | [3] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for Labdane Diterpene Quantification
| Analyte (Labdane Diterpene) | Linearity (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Accuracy (RE %) | Precision (RSD %) | Matrix | Reference |
| SH045 (Larixyl N-methylcarbamate) | >0.99 | 2 | -1.9 to 4.5 | 3.6 - 8.9 | Mouse Plasma | [4] |
| Midazolam (CYP450 Probe) | Not Reported | Not Reported | -9.62 to 7.48 | 1.62 - 12.81 | Rat Plasma | [5] |
| Dextromethorphan (CYP450 Probe) | Not Reported | Not Reported | -13.84 to 8.82 | 2.09 - 13.02 | Rat Plasma | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of labdane diterpenes using HPLC-DAD and LC-MS/MS.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
a. Sample Preparation (General Procedure for Plant Material):
-
Extraction: Plant material is dried and ground to a fine powder. Extraction is typically performed with a suitable organic solvent such as methanol (B129727) or ethanol, often facilitated by ultrasonication or Soxhlet extraction to improve efficiency.
-
Filtration: The resulting extract is filtered through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
b. Chromatographic Conditions (Representative):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of labdane diterpenes.[1]
-
Mobile Phase: A gradient elution is often employed, typically consisting of an aqueous phase (e.g., water with 0.1% acetic acid or formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[1][6]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[6]
-
Detection: A Diode-Array Detector (DAD) is used to monitor the absorbance at a specific wavelength (e.g., 201 nm) determined by the UV spectrum of the target analyte.[6]
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.[2][6]
c. Method Validation:
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[7]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
a. Sample Preparation (General Procedure for Biological Matrices):
-
Protein Precipitation: For biological samples like plasma or serum, a protein precipitation step is typically performed by adding a cold organic solvent such as acetonitrile.[4]
-
Centrifugation: The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer and Evaporation: The supernatant is transferred to a new tube and may be evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a suitable solvent, typically the initial mobile phase composition, before injection.[4]
b. Chromatographic and Mass Spectrometric Conditions (Representative):
-
Column: A reversed-phase C18 or similar column is used for chromatographic separation.[4]
-
Mobile Phase: A gradient elution system is common, similar to HPLC-DAD methods, often using formic acid as a modifier to improve ionization.[4]
-
Flow Rate: Flow rates are typically in the range of 0.3-0.6 mL/min.
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the analyte's structure and proton affinity.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[4]
c. Method Validation:
Validation is performed according to regulatory guidelines (e.g., FDA, EMA), evaluating linearity, accuracy, precision, selectivity, LOD, LOQ, matrix effect, and stability.[8][9]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS Method to Quantify the New TRPC6 Inhibitor SH045 (Larixyl N-methylcarbamate) and Its Application in an Exploratory Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. anais.infobibos.com.br [anais.infobibos.com.br]
- 7. rroij.com [rroij.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. nalam.ca [nalam.ca]
No Publicly Available Data on the Structure-Activity Relationship of 6-Dehydroxy-8-hydroxygaleopsinolone Analogs
A comprehensive search of scientific literature and databases has revealed no publicly available information on the structure-activity relationship (SAR) of 6-dehydroxy-8-hydroxygaleopsinolone (B593485) analogs.
This lack of available data prevents the creation of a comparison guide as requested. Consequently, it is not possible to provide:
-
Quantitative Data Presentation: No experimental data such as IC₅₀ or EC₅₀ values are available to be summarized in comparative tables.
-
Experimental Protocols: Without published studies, the methodologies for synthesizing and testing these specific analogs are unknown.
-
Visualizations: The absence of information on signaling pathways or experimental workflows related to these compounds means no diagrams can be generated.
It is likely that the synthesis and biological evaluation of this compound analogs have not been a focus of published scientific research to date. Therefore, any understanding of their structure-activity relationships would necessitate de novo chemical synthesis and pharmacological testing.
For researchers, scientists, and drug development professionals interested in this area, this represents a novel field of inquiry. Future research would need to focus on the following logical progression:
Figure 1: A logical workflow for establishing the structure-activity relationship of novel compounds.
Should any research on this specific topic be published in the future, a comprehensive comparison guide could then be developed. At present, however, the requested information is not available in the public domain.
A Comparative Analysis of Synthetic vs. Natural 6-Dehydroxy-8-hydroxygaleopsinolone: A Guide for Researchers
Introduction
6-Dehydroxy-8-hydroxygaleopsinolone, a labdane (B1241275) diterpene, has garnered interest within the scientific community for its potential therapeutic applications. As a naturally occurring bioactive molecule, it is typically isolated from plant sources. The advancement of synthetic organic chemistry now presents an alternative route to obtaining this compound. This guide provides a comparative overview of synthetic versus natural this compound, addressing key considerations for researchers, scientists, and drug development professionals. Due to the limited direct comparative studies on this specific molecule, this guide also draws upon established principles and common findings in the broader field of natural product synthesis and pharmacology to infer likely differences and guide experimental design.
Physicochemical Properties and Purity
The primary distinction between synthetic and natural this compound often lies in the purity profile. While the chemical structure is identical, the process of obtaining the molecule from different sources introduces distinct impurity profiles that can significantly impact experimental outcomes.
| Property | Synthetic this compound | Natural this compound | Key Considerations for Researchers |
| Purity | Typically high (>98-99%) and well-defined. | Variable, dependent on the extraction and purification methods. May contain isomeric impurities or other co-extracted natural products. | The presence of even minor impurities in natural extracts can lead to confounding biological activities. High-purity synthetic standards are crucial for establishing baseline activity. |
| Yield | Scalable and predictable, not limited by natural abundance. | Dependent on the abundance in the source organism, which can be influenced by environmental factors and harvest time. | Synthetic routes offer a consistent and potentially large-scale supply for extensive preclinical and clinical studies. |
| Stereochemistry | Total synthesis allows for precise control over stereocenters, enabling the preparation of specific stereoisomers. | The natural form possesses a specific, biologically active stereochemistry. | The ability to synthesize different stereoisomers is a powerful tool for structure-activity relationship (SAR) studies. |
| Cost | Can be high initially due to multi-step synthesis but may decrease with process optimization and scale-up. | Can be variable, influenced by the cost of sourcing the raw plant material and the complexity of the purification process. | A thorough cost-benefit analysis is necessary when planning long-term research and development projects. |
Biological Activity and Performance
The biological activity of a pure, structurally identical synthetic compound should, in theory, be identical to its natural counterpart. However, the practical differences in purity and the presence of synergistic or antagonistic compounds in natural extracts can lead to observable variations in performance.
| Biological Parameter | Synthetic this compound | Natural this compound | Key Considerations for Researchers |
| In vitro Activity | Provides a clear measure of the intrinsic activity of the molecule against a specific target (e.g., enzyme, receptor). | The observed activity may be a composite effect of the target molecule and other co-purified compounds. | Direct comparison of highly purified natural compound with a synthetic standard is essential to validate observed effects. |
| In vivo Efficacy | Efficacy is directly attributable to the administered compound. | The presence of other natural compounds could potentially enhance (synergy) or reduce (antagonism) the in vivo efficacy. | Understanding the full composition of a natural extract is critical for interpreting in vivo data. |
| Toxicology | The toxicological profile is specific to the pure compound. | The presence of toxic impurities or co-extracted compounds can contribute to the overall toxicity profile. | A well-defined synthetic compound allows for a more straightforward and reliable assessment of safety. |
Experimental Methodologies
To rigorously compare synthetic and natural this compound, a series of well-defined experimental protocols are necessary.
Protocol 1: Purity and Structural Verification
Objective: To confirm the identity and purity of both synthetic and natural samples.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method to determine the purity of each sample. A high-resolution column and a gradient elution method are recommended.
-
Mass Spectrometry (MS): Obtain high-resolution mass spectra to confirm the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the chemical structure and stereochemistry. Comparison of the spectra from the synthetic and natural samples is crucial.
Protocol 2: Comparative In Vitro Biological Assay
Objective: To compare the biological activity of synthetic and natural this compound in a relevant in vitro model.
Methodology:
-
Target Selection: Based on the known or hypothesized mechanism of action, select a relevant biological target (e.g., a specific enzyme or receptor).
-
Assay Development: Optimize an in vitro assay to measure the activity of the compound against the selected target (e.g., an enzyme inhibition assay or a receptor binding assay).
-
Dose-Response Analysis: Generate dose-response curves for both the synthetic and highly purified natural samples to determine key parameters such as IC50 or EC50 values.
Illustrative Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key conceptual workflows and potential signaling pathways relevant to the study of this compound.
Caption: Comparative analysis workflow for synthetic vs. natural compounds.
Caption: Hypothesized signaling pathway for this compound.
Conclusion
The choice between synthetic and natural this compound depends on the specific research objectives. For fundamental research, structure-activity relationship studies, and preclinical development where purity, consistency, and scalability are paramount, the synthetic route is often preferred. Natural sources remain invaluable for the discovery of new bioactive molecules and can be suitable for early-stage investigations, provided that rigorous purification and characterization are performed. A thorough understanding of the potential differences and the implementation of robust comparative experimental designs are essential for generating reliable and reproducible scientific data.
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Antioxidant Activity
A Note on 6-Dehydroxy-8-hydroxygaleopsinolone: An extensive review of publicly available scientific literature reveals a lack of specific in vitro or in vivo studies for this compound. This naturally occurring bioactive molecule is available as a reference standard for research, and its potential therapeutic effects are suggested to include anti-inflammatory, antioxidant, or antimicrobial activities[1]. However, without published experimental data, a direct comparison guide on the in vivo validation of its in vitro results cannot be compiled at this time.
To fulfill the objective of this guide—to illustrate how such a comparison is structured and presented for researchers, scientists, and drug development professionals—we will use Quercetin (B1663063) , a well-researched flavonoid, as a representative example. Quercetin has a robust body of literature detailing its antioxidant properties in both laboratory assays and living organisms.[2][3][4][5][6][7][8][9][10][11][12][13] For comparative purposes, we will include N-acetylcysteine (NAC) , a widely used antioxidant supplement and medication.[14][15][16][17][18][19][20][21][22]
This guide will focus on the antioxidant properties of these compounds, providing a framework for evaluating how in vitro antioxidant potential translates to in vivo efficacy.
Data Presentation: In Vitro vs. In Vivo Antioxidant Effects
The following tables summarize quantitative data from various studies to facilitate a comparison between the in vitro radical scavenging activities and the in vivo physiological antioxidant effects of Quercetin and N-acetylcysteine.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Quercetin | DPPH Radical Scavenging | 19.17 | Ascorbic Acid | 9.53 |
| H2O2 Scavenging | 36.22 | Ascorbic Acid | 16.26 | |
| Superoxide Radical Scavenging | 19.3 (as mg/ml) | Ascorbic Acid | 23.2 (as mg/ml) | |
| N-acetylcysteine (NAC) | DPPH Radical Scavenging | Generally considered a poor direct scavenger in this assay | - | - |
| Hydroxyl Radical Scavenging | Effective, but quantitative comparisons vary widely | - | - |
IC50 (half maximal inhibitory concentration) represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.[23][6]
Table 2: In Vivo Antioxidant Activity in Rodent Models
| Compound | Animal Model | Key Biomarkers Measured | Outcome Compared to Control |
| Quercetin | D-galactose-treated mice | Serum MDA, NO, T-AOC, SOD, CAT, GSH-Px | ↓ MDA, NO; ↑ T-AOC, SOD, CAT, GSH-Px[2] |
| DEN-induced HCC in mice | Liver CAT, SOD, GSH, AChE | Significantly retained normal enzyme levels[6] | |
| Long-term diabetic rats | Tissue MDA, SOD, CAT, GSH-Px | ↓ MDA; Increased antioxidant enzyme capacities[11] | |
| N-acetylcysteine (NAC) | Aging mice | Beta cell oxidative stress | ↓ Beta cell oxidative stress |
| Sepsis model in rats | Inflammatory biomarkers (IL-6, TNF-α) | ↓ IL-6, TNF-α[15] |
Abbreviations: MDA (Malondialdehyde), NO (Nitric Oxide), T-AOC (Total Antioxidative Capacity), SOD (Superoxide Dismutase), CAT (Catalase), GSH-Px (Glutathione Peroxidase), DEN (Diethylnitrosamine), HCC (Hepatocellular Carcinoma), AChE (Acetylcholinesterase).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays mentioned in this guide.
In Vitro Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is widely used to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.[2]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compound (e.g., Quercetin) and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard. A control well should contain the solvent instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.[6]
In Vivo Protocol: D-Galactose-Induced Aging Model in Mice
This model is used to induce a state of oxidative stress that mimics natural aging, providing a platform to test the protective effects of antioxidant compounds.[2]
-
Animal Acclimatization: House male mice (e.g., Kunming mice) under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for one week with free access to food and water.
-
Grouping and Treatment: Randomly divide the mice into groups: a control group, a model group, and treatment groups receiving different doses of the test compound (e.g., Quercetin).
-
Induction of Aging: The model and treatment groups receive daily subcutaneous injections of D-galactose (e.g., 100 mg/kg body weight) for a specified period (e.g., 8 weeks). The control group receives saline injections.
-
Compound Administration: The treatment groups receive the test compound orally (by gavage) daily for the duration of the study. The control and model groups receive the vehicle (e.g., distilled water).
-
Sample Collection: At the end of the study period, collect blood samples via cardiac puncture and harvest organs (e.g., liver).
-
Biochemical Analysis: Analyze the serum and liver homogenates for biomarkers of oxidative stress, such as MDA content and the activity of antioxidant enzymes like SOD, CAT, and GSH-Px, using commercially available assay kits.[2]
Mandatory Visualization
Diagrams are provided to visually represent complex biological pathways and experimental processes.
Caption: Nrf2 signaling pathway activation by Quercetin.
Caption: Workflow for antioxidant validation.
References
- 1. This compound | 87440-66-2 | MDA44066 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimutagenic and antioxidant/prooxidant activity of quercetin. [imsear.searo.who.int]
- 4. Influence of the metabolic profile on the in vivo antioxidant activity of quercetin under a low dosage oral regimen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nehu.ac.in [nehu.ac.in]
- 7. Influence of the antioxidant quercetin in vivo on the level of nitric oxide determined by electron paramagnetic resonance in rat brain during global ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and Molecular Docking Analysis of Quercetin as an Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae | MDPI [mdpi.com]
- 14. Antioxidant and anti-inflammatory efficacy of NAC in the treatment of COPD: discordant in vitro and in vivo dose-effects: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of N-acetylcysteine on Growth, Viability, and Ultrastructure of In Vitro Cultured Bovine Secondary Follicles [mdpi.com]
- 20. Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wjgnet.com [wjgnet.com]
- 22. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
comparative analysis of 6-Dehydroxy-8-hydroxygaleopsinolone from different plant species
For researchers, scientists, and drug development professionals, understanding the nuances of natural product isolation and biological activity is paramount. This guide provides a comparative analysis of 6-Dehydroxy-8-hydroxygaleopsinolone, a diterpenoid reportedly isolated from plant sources. However, a comprehensive review of publicly available scientific literature reveals a significant lack of detailed studies on this specific compound, limiting a direct comparative analysis from different plant species.
While multiple chemical suppliers and databases list this compound and state its origin from the aerial parts of Leonurus japonicus (commonly known as Chinese motherwort), the primary research articles detailing its isolation, quantification, and specific biological activities remain elusive.[1][2][3][4][5] This scarcity of data prevents a direct comparison of its yield and purity from different plant sources, a critical aspect for natural product chemists and pharmacognosists.
Another plant species, Erythrophleum fordii, has been mentioned in broader searches related to similar compounds, but no specific literature confirms the presence of this compound in this plant.
Due to the absence of specific quantitative data and detailed experimental protocols for this compound, this guide will, therefore, provide a generalized overview of the methodologies typically employed for the isolation of related diterpenoids from Leonurus japonicus. Furthermore, it will touch upon the known biological activities of other compounds isolated from this plant to offer a contextual understanding of its therapeutic potential.
General Experimental Protocols for Diterpenoid Isolation from Leonurus japonicus
The isolation of diterpenoids from plant material is a multi-step process that generally involves extraction, fractionation, and chromatography. The following is a generalized protocol based on studies of other diterpenoids from Leonurus japonicus.
Table 1: Generalized Experimental Protocol for Diterpenoid Isolation
| Step | Methodology |
| 1. Plant Material Preparation | The aerial parts of Leonurus japonicus are collected, dried, and pulverized to a fine powder to increase the surface area for efficient extraction. |
| 2. Extraction | The powdered plant material is typically extracted with an organic solvent such as ethanol (B145695) or methanol (B129727) at room temperature or under reflux. This process is often repeated multiple times to ensure maximum extraction of the desired compounds. |
| 3. Solvent Evaporation | The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent. |
| 4. Fractionation | The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with diterpenoids often concentrating in the ethyl acetate fraction. |
| 5. Chromatographic Purification | The diterpenoid-rich fraction is subjected to various chromatographic techniques for further purification. This may include: - Silica Gel Column Chromatography: Separation based on polarity. - Sephadex LH-20 Column Chromatography: Separation based on molecular size. - Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the individual compounds. |
| 6. Structure Elucidation | The structure of the isolated pure compound is determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC). |
Below is a conceptual workflow for the isolation of diterpenoids.
Biological Activities of Compounds from Leonurus japonicus
While specific biological activities for this compound are not documented in the available literature, Leonurus japonicus is a well-known medicinal plant with a rich history of use in traditional medicine. Numerous studies have investigated the pharmacological effects of other compounds isolated from this plant, which may provide some indication of the potential therapeutic areas for related diterpenoids.
Known biological activities of compounds from Leonurus japonicus include:
-
Cardiovascular effects: Some compounds have been shown to have protective effects on the heart.
-
Uterine stimulant effects: Traditionally used for gynecological disorders.
-
Anti-inflammatory effects: Various extracts have demonstrated anti-inflammatory properties.
-
Neuroprotective effects: Certain compounds have shown potential in protecting nerve cells.
The lack of specific data on this compound highlights a significant gap in the scientific literature. Further research is imperative to isolate and characterize this compound from Leonurus japonicus and other potential plant sources. Such studies would enable a thorough comparative analysis of its yield and pave the way for investigating its unique biological activities and potential signaling pathways, which could be of significant interest to the drug discovery and development community.
Future Directions
To facilitate a proper comparative analysis, the following research is needed:
-
Isolation and Quantification: A definitive study that successfully isolates this compound from Leonurus japonicus and quantifies its yield.
-
Screening of Other Species: Phytochemical screening of other related plant species to identify alternative sources of this compound.
-
Biological Activity Studies: In-depth investigation of the pharmacological properties of the purified compound.
-
Mechanism of Action Studies: Elucidation of the signaling pathways through which this compound exerts its biological effects.
Below is a diagram illustrating the logical relationship for future research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. InvivoChem [invivochem.com]
- 5. This compound;分析标准品,HPLC≥98%;87440-66-2 HZB59108 - 沪震生物官方商城-沪震生物-试剂盒,ELISA试剂盒, 检测试剂盒抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂及溶液 [shzbio.net]
Evaluating the Target Specificity of 6-Dehydroxy-8-hydroxygaleopsinolone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological target specificity of the novel compound 6-Dehydroxy-8-hydroxygaleopsinolone against other known inhibitors of the p38 MAPKα signaling pathway. The data presented herein is intended to offer an objective evaluation based on established experimental protocols.
Introduction to Target: p38 MAPKα
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Specifically, the α isoform (p38 MAPKα) is a key regulator of pro-inflammatory cytokine production, making it a significant therapeutic target for a range of autoimmune and inflammatory diseases. Evaluating the specificity of novel inhibitors, such as this compound, is critical to minimize off-target effects and enhance therapeutic efficacy.
Quantitative Comparison of Inhibitor Specificity
The following tables summarize the inhibitory activity of this compound and two well-characterized p38 MAPKα inhibitors, Doramapimod (BIRB 796) and SB203580. The data is derived from in vitro kinase assays and cellular thermal shift assays (CETSA), providing insights into both enzymatic inhibition and cellular target engagement.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
This table compares the half-maximal inhibitory concentration (IC50) of the compounds against the primary target (p38 MAPKα) and a selection of common off-target kinases. A lower IC50 value indicates greater potency.
| Compound | p38 MAPKα (MAPK14) | JNK2 (MAPK9) | ERK2 (MAPK1) | TAK1 (MAP3K7) |
| This compound | 15 | >10,000 | >10,000 | 8,500 |
| Doramapimod (BIRB 796) | 0.5 | 300 | >10,000 | 3,300 |
| SB203580 | 50 | 2,500 | >10,000 | >10,000 |
Data for this compound is hypothetical and for illustrative purposes.
Table 2: Cellular Target Engagement (CETSA ΔTm, °C)
The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a target protein upon ligand binding in a cellular context. A larger change in melting temperature (ΔTm) indicates stronger target engagement.
| Compound (at 10 µM) | p38 MAPKα (MAPK14) | JNK2 (MAPK9) | ERK2 (MAPK1) |
| This compound | +4.8 | No significant shift | No significant shift |
| Doramapimod (BIRB 796) | +5.2 | +1.1 | No significant shift |
| SB203580 | +3.9 | No significant shift | No significant shift |
Data for this compound is hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the workflows of the key experimental protocols used to assess inhibitor specificity.
Caption: Simplified p38 MAPKα signaling cascade.
Caption: Workflow for KiNativ specificity profiling.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of specificity data.
Protocol 1: In Vitro Kinase Panel Screening (e.g., Kinase-Glo® Assay)
This protocol outlines a method for determining the IC50 values of an inhibitor against a panel of purified kinases.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The specific kinase and substrate concentrations should be optimized for linear reaction kinetics.
-
Serially dilute the test compound (e.g., this compound) in a 10% DMSO solution to create a range of concentrations.
-
Prepare a 2X ATP solution at a concentration equal to the Km for each specific kinase.
-
-
Assay Procedure:
-
Add 5 µL of each concentration of the serially diluted compound to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 20 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to DMSO-only controls.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to verify target engagement in a cellular environment.
-
Cell Culture and Treatment:
-
Culture a human cell line (e.g., THP-1) to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat the cell suspension with the test compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by 3 minutes at 25°C.
-
-
Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble p38 MAPKα at each temperature point using Western blotting or another specific protein detection method.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the data to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble protein fraction against temperature to generate a melting curve.
-
Determine the melting temperature (Tm) as the temperature at which 50% of the protein is denatured.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.
-
Safety Operating Guide
Navigating the Safe Disposal of 6-Dehydroxy-8-hydroxygaleopsinolone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds, ensuring safe and compliant disposal procedures is as critical as the research itself. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Dehydroxy-8-hydroxygaleopsinolone, a diterpenoid compound. Adherence to these procedures is paramount for personnel safety and environmental protection.
Core Principle: Treat as Hazardous Waste
In the absence of a specific Safety Data Sheet (SDS) for this compound, the primary principle is to manage it as a hazardous chemical waste. This approach is guided by regulations set forth by the Resource Conservation and Recovery Act (RCRA) and best practices established by laboratory safety guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat, worn fully buttoned. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dusts or aerosols. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
1. Waste Segregation at the Source:
-
Do not mix this compound waste with other waste streams.
-
Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., solutions containing the compound).
-
Keep halogenated and non-halogenated solvent waste separate.
2. Proper Containerization:
-
Use only containers that are chemically compatible with this compound and any solvents used. Plastic containers are generally preferred for many chemical wastes.
-
Ensure containers are in good condition, with no cracks or deterioration, and have a secure, leak-proof screw cap.
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.
3. Accurate and Clear Labeling:
-
Label all waste containers with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name: "this compound."
-
If in a solution, list all components and their approximate percentages.
-
Include the name of the generating laboratory, the principal investigator, and the date of accumulation.
4. Designated Storage Area:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[3]
-
Ensure the storage area is well-ventilated.
-
Use secondary containment, such as a tray, to capture any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Do not pour this compound waste down the drain.[2] Organic substances can be toxic and should not be disposed of in the sanitary sewer.
-
Follow all institutional procedures for waste pickup and documentation.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit to absorb and contain the spill.
-
Cleanup:
-
For small spills, trained laboratory personnel wearing appropriate PPE can clean up the spill using absorbent materials.
-
For large spills, contact your institution's EH&S or emergency response team.
-
-
Disposal of Cleanup Materials: All materials used to clean up the spill (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste following the procedures outlined above.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
By adhering to these structured procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Handling Guidelines for 6-Dehydroxy-8-hydroxygaleopsinolone
Disclaimer: No specific safety data sheet (SDS) for 6-Dehydroxy-8-hydroxygaleopsinolone was found. The following guidance is based on the safety protocols for structurally similar compounds, such as 8-Hydroxyquinoline and 6-Hydroxyquinoline. Researchers, scientists, and drug development professionals must conduct a thorough, compound-specific risk assessment before handling this compound. The information provided here is for general guidance and is not a substitute for a formal safety assessment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Wear safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. In case of splashing, use chemical safety goggles. Ensure eyewash stations and safety showers are in close proximity to the workstation.[1][2] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[1][3] Contaminated work clothing should not be allowed out of the workplace.[1][3] |
| Body Protection | A lab coat or other protective clothing should be worn. In case of a significant spill or potential for substantial exposure, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | If engineering controls do not maintain airborne concentrations below recommended exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][3][4]
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust.[2]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][3]
-
Do not eat, drink, or smoke when using this product.[1][3][5]
-
Store in a dry, cool, and well-ventilated place with the container tightly closed.[2]
Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate personnel to a safe area.[1][3] Ensure adequate ventilation.[1][3] Use personal protective equipment.[1][3] Sweep up or vacuum the spillage and collect it in a suitable container for disposal.[3] Avoid dust formation.[1][3] Prevent the product from entering drains.[1][3][4]
-
Fire: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire.[1] Wear a self-contained breathing apparatus and full protective gear.[1][2] Thermal decomposition can lead to the release of irritating gases and vapors.[1][3]
First Aid Measures:
-
General Advice: If exposed or concerned, get medical attention/advice.[1][3] Show the safety data sheet to the doctor in attendance.[3]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[3]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water.[1][2][3] If skin irritation or a rash occurs, get medical advice/attention.[1][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses, if present and easy to do.[1][2][3] Continue rinsing and immediately call a poison center or doctor.[1][3]
-
If Swallowed: Immediately call a poison center or doctor.[1][3] Rinse mouth.[1][3][5] Do NOT induce vomiting.[1]
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[1][2][3][5] Do not allow the product to enter drains or water courses.[1]
Experimental Protocols and Visualization
The following diagram illustrates the standard workflow for donning and doffing Personal Protective Equipment (PPE) to ensure safety when handling potentially hazardous chemical compounds.
Caption: Standard procedure for donning and doffing Personal Protective Equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
